Piperacillin Sodium
Description
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIIGXFCMNQDS-IDYPWDAWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N5NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61477-96-1 (Parent) | |
| Record name | Piperacillin sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048965 | |
| Record name | Piperacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59703-84-3 | |
| Record name | Piperacillin sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERACILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98T69Q7HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Piperacillin Sodium Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of piperacillin sodium against gram-negative bacteria. It delves into the core interactions with bacterial targets, mechanisms of resistance, and the experimental methodologies used to elucidate these processes.
Executive Summary
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] Its efficacy against a wide range of gram-negative bacteria stems from its ability to inhibit bacterial cell wall biosynthesis.[2] The primary mechanism of action involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][2] However, the emergence of resistance, primarily through enzymatic degradation by β-lactamases, altered target proteins, reduced membrane permeability, and active efflux, presents a significant clinical challenge. This guide will explore these mechanisms in detail, supported by quantitative data and experimental protocols.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of piperacillin is a direct consequence of its interference with the structural integrity of the bacterial cell wall.[2] This process can be broken down into several key stages:
-
Penetration of the Outer Membrane: As a hydrophilic molecule, piperacillin traverses the outer membrane of gram-negative bacteria primarily through porin channels.[3] The specific porins involved can vary between bacterial species, with OmpF and OmpC being significant channels in Escherichia coli.[1][4]
-
Interaction with Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, piperacillin targets and covalently binds to PBPs.[1][2] These enzymes are transpeptidases responsible for the cross-linking of peptidoglycan chains, a critical step in maintaining the cell wall's structural integrity.[5][6]
-
Inhibition of Cell Wall Synthesis: The acylation of the active site serine residue of PBPs by piperacillin is an irreversible reaction that inactivates the enzyme.[1] This prevents the formation of peptide cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure.[2]
-
Cell Lysis: The compromised cell wall ultimately leads to cell lysis and bacterial death.[2][7]
Targeting Specific Penicillin-Binding Proteins
Piperacillin exhibits differential affinity for various PBPs, which can influence its spectrum of activity. In Pseudomonas aeruginosa, piperacillin shows a high affinity for PBP3 and PBP4.[8][9] PBP3 is particularly crucial for cell division, and its inhibition leads to filamentation of the bacteria.
Diagram: Piperacillin Mechanism of Action
Caption: General mechanism of piperacillin action against gram-negative bacteria.
Mechanisms of Resistance in Gram-Negative Bacteria
Bacterial resistance to piperacillin is a multifaceted problem involving several key mechanisms:
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[10][11][12] Gram-negative bacteria can produce a wide variety of β-lactamases, often encoded on mobile genetic elements, facilitating their spread.[10][12] To counter this, piperacillin is frequently co-administered with a β-lactamase inhibitor, such as tazobactam.[2][13]
Alterations in Penicillin-Binding Proteins
Mutations in the genes encoding PBPs can lead to reduced binding affinity for piperacillin, thereby decreasing its efficacy.[1] This mechanism is a significant contributor to high-level resistance in some species.[14]
Reduced Permeability
Changes in the outer membrane permeability can restrict piperacillin's access to the periplasmic space. This is often due to mutations in the genes encoding porin channels, leading to a decrease in the number of functional porins or the expression of more restrictive porins.[3]
Efflux Pumps
Gram-negative bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, which can actively transport piperacillin out of the cell.[7][15][16] Overexpression of these pumps can lead to clinically significant levels of resistance.[17][18]
Diagram: Mechanisms of Piperacillin Resistance
Caption: Key mechanisms of resistance to piperacillin in gram-negative bacteria.
Quantitative Data
The susceptibility of gram-negative bacteria to piperacillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth.
| Gram-Negative Pathogen | Piperacillin MIC Range (µg/mL) | Piperacillin/Tazobactam MIC Range (µg/mL) |
| Escherichia coli | 1 - >128 | 0.25 - 128 |
| Klebsiella pneumoniae | 2 - >128 | 0.5 - 64 |
| Pseudomonas aeruginosa | 1 - >256 | 0.5 - 128 |
| Enterobacter cloacae | 2 - >128 | 1 - 64 |
| Acinetobacter baumannii | 4 - >256 | 2 - 128 |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms. The tazobactam concentration is typically fixed at 4 µg/mL.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of piperacillin that inhibits the visible growth of a bacterial isolate.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., sterile water or buffer) at a high concentration (e.g., 10,000 mg/L).
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the piperacillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of piperacillin at which there is no visible growth (turbidity) in the well.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To assess the binding affinity of piperacillin for specific PBPs.
Methodology:
-
Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and lyse them (e.g., by sonication or French press). Isolate the cell membranes by ultracentrifugation.
-
Competition Reaction: Incubate the isolated membranes with varying concentrations of unlabeled piperacillin for a specific time at 37°C to allow for binding to the PBPs.
-
Labeling: Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin FL or [³H]benzylpenicillin) to the reaction mixture and incubate for a short period. The labeled penicillin will bind to the PBPs that are not already occupied by piperacillin.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs by fluorography (for fluorescent labels) or autoradiography (for radioactive labels). The intensity of the bands will be inversely proportional to the concentration of piperacillin, allowing for the determination of its binding affinity (IC₅₀).
β-Lactamase Activity Assay
Objective: To measure the activity of β-lactamase enzymes.
Methodology (Chromogenic Method):
-
Sample Preparation: Prepare a cell lysate from the bacterial strain of interest.
-
Assay Setup: In a microplate well, add the bacterial lysate to an assay buffer.
-
Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin, to the well.[20] Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.[11]
-
Kinetic Measurement: Measure the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[20]
-
Calculation: The rate of color change is directly proportional to the β-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve of a known β-lactamase.
Conclusion
This compound remains a vital antibiotic for the treatment of serious gram-negative bacterial infections. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP inactivation, is well-established. However, the continued evolution of bacterial resistance necessitates a deep and ongoing understanding of the molecular interplay between the antibiotic and its bacterial targets, as well as the mechanisms that bacteria employ to evade its action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these critical interactions, which is essential for the development of novel therapeutic strategies to combat antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. en.iacld.com [en.iacld.com]
- 15. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Technical Guide: Synthesis of Piperacillin Sodium for Research Applications
This document provides an in-depth technical guide on the synthesis of piperacillin sodium, tailored for researchers, scientists, and professionals in drug development. It outlines the core chemical pathways, detailed experimental protocols, and quantitative data derived from established synthesis methodologies.
Introduction to Piperacillin
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] Its chemical structure features a polar side chain that enhances its penetration into Gram-negative bacteria and provides stability against many bacterial β-lactamase enzymes.[1] For therapeutic use, it is often combined with a β-lactamase inhibitor, such as tazobactam. The synthesis process for research applications primarily involves the semi-synthesis from an ampicillin precursor.[1] The final product, this compound, is the salt form used for administration.[2]
The core of the synthesis lies in the N-acylation of the primary amine group of ampicillin with an activated piperazine derivative.[3][4] This guide details the prevalent method using 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) as the acylating agent.
Core Synthesis Pathway
The primary pathway for synthesizing piperacillin involves a two-step process:
-
Acylation: Ampicillin is reacted with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) to form piperacillin acid. This reaction is highly sensitive to pH and temperature.[3][4]
-
Salt Formation: The resulting piperacillin acid is then converted to its sodium salt, this compound, to enhance its stability and solubility for formulation.[5]
The overall chemical transformation is depicted below.
Experimental Protocols
The following protocols are synthesized from established methodologies found in patent literature. They provide a comprehensive workflow for laboratory-scale synthesis.
This procedure involves the acylation of ampicillin trihydrate with EDPC in a buffered aqueous solution.
Materials:
-
Ampicillin Trihydrate
-
4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)
-
Buffer solution (e.g., ammonia-ammonium chloride, pH 8.0-9.0)[3]
-
Alkaline regulator (e.g., sodium bicarbonate solution, DBU)[6]
-
Acidic regulator (e.g., 1-5M Hydrochloric Acid)[3]
-
Deionized Water
-
Organic Solvent (e.g., Ethyl Acetate, Acetone)[3]
-
Reaction vessel with cooling and stirring capabilities
-
pH meter
Procedure:
-
Preparation: In a reactor cooled to 0-10°C, add Ampicillin Trihydrate, deionized water, and a buffer solution to maintain the initial pH between 6.0 and 9.0.[3] A typical ratio is 1g of Ampicillin to 10mL of water.[3]
-
Acylation Reaction: While maintaining the temperature at 0-10°C, slowly add EDPC to the reactor.[3] Concurrently, add an alkaline regulator dropwise to maintain the pH within the 6.0-9.0 range, as the reaction generates HCl which lowers the pH.[3]
-
Reaction Monitoring: Continue the reaction under these conditions with vigorous stirring for 30-60 minutes.[3]
-
Crystallization: Upon completion, add an organic solvent such as ethyl acetate or acetone to facilitate crystallization.[3] Control the temperature at approximately 15°C.[3]
-
Precipitation and Crystal Growth: Slowly add the acidic regulator (e.g., HCl) dropwise to adjust the final pH to 1.5-2.0. This will precipitate the piperacillin acid.[3] Allow the crystals to grow for at least 1 hour at a temperature between 0-10°C.[3]
-
Isolation: Filter the resulting solid product, wash the crystals with cold water, and dry under a vacuum to obtain the final piperacillin acid product.[3]
This procedure converts the synthesized piperacillin acid into its sodium salt.
Materials:
-
Piperacillin Acid (from step 3.1)
-
Salting Agent (e.g., Sodium Isooctanoate)[5]
-
Acetone[5]
-
Absolute Ethanol[5]
-
Sterile filtration system
Procedure:
-
Dissolution: Dissolve the piperacillin acid in a mixture of acetone and absolute ethanol. Stir until fully dissolved.[5]
-
Salt Formation: In a separate vessel, dissolve the sodium isooctanoate (salting agent) in acetone and ethanol.[5]
-
Reaction: Slowly add the sodium isooctanoate solution dropwise into the piperacillin acid solution while stirring. The reaction generates this compound.[5]
-
Crystallization: Continue to slowly add sterile acetone to the mixture to induce crystallization. The appearance of turbidity indicates the onset of precipitation. Seeding with a small amount of sterile this compound crystals can facilitate this process.[5]
-
Isolation and Drying: Allow the crystallization to proceed for 3-8 hours with stirring. Filter the crystals under sterile conditions, wash with sterile acetone, and dry under vacuum at 40°C to yield the final this compound powder.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process for piperacillin acid.
Quantitative Data Summary
The efficiency of piperacillin synthesis can vary based on the specific reagents and conditions used. The table below summarizes quantitative data reported in various methodologies.
| Parameter | Method 1 | Method 2 | Method 3 | Source |
| Starting Material | Ampicillin Trihydrate | Ampicillin Trihydrate | Ampicillin | [3],[6] |
| Acylating Agent | EDPC | EDPC | N-ethyl-2,3-dioxopiperazine + Triphosgene | [3],[6] |
| Base / Catalyst | Ammonia-Chloride Buffer | DBU / Sodium Acetate | Triethylamine | [3],[6] |
| Solvent System | Water / Buffered Solution | Dichloromethane, Ethyl Acetate, Water | Methylene Dichloride | [3],[6] |
| Reaction Temperature | 0 - 10°C | 5 - 20°C | Not Specified | [3],[6] |
| Final pH (Acid) | 1.5 - 2.0 | 3.12 | Not Specified | [3],[6] |
| Yield (Piperacillin Acid) | up to 98.2% | 88.8% (condensation step) | 92.9% | [3],[6] |
| Purity | 99.8% - 99.9% | Not Specified | 95.3% | [3] |
Table 1: Comparison of quantitative data from different piperacillin acid synthesis protocols.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H26N5NaO7S | CID 23666879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111377948A - The preparation technology of this compound - Google Patents [patents.google.com]
- 6. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of Piperacillin Sodium for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of piperacillin sodium, an essential antibiotic for laboratory research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support researchers in their understanding and utilization of this compound.
Core Physicochemical Properties
This compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] It is the sodium salt of piperacillin, a semi-synthetic derivative of ampicillin.[2][3] For laboratory use, it is typically supplied as a white to off-white crystalline powder or solid.[3][4][5]
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₆N₅NaO₇S | [4][6] |
| Molecular Weight | 539.54 g/mol | [4][6] |
| CAS Number | 59703-84-3 | [4][7] |
| Appearance | White or off-white crystalline powder/solid | [4][5] |
| pKa (Strongest Acidic) | 3.49 | [8][9] |
| pH (in aqueous solution) | 5.5 - 7.5 | [4][5] |
Solubility Profile
This compound exhibits solubility in a range of solvents, a critical consideration for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Source(s) |
| Water | Freely soluble / Very soluble | [4][5][10] |
| Methanol | Freely soluble / Soluble | [3][10][11] |
| Ethanol | Soluble | [4][7][11] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~10 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [7] |
| Acetone | Insoluble | [4] |
Thermal and Stability Data
| Property | Value | Source(s) |
| Melting Point | 140 – 147 °C | [4] |
| 183 - 185 °C (decomposition) | [11][12] | |
| Storage Temperature | 2 - 8 °C, protected from light | [4][11] |
| Stability in Solid State | ≥ 4 years at -20°C; At least 2 years at 2-8°C | [4][7] |
| Aqueous Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[7] Solutions in 0.9% sodium chloride injection are stable for up to four hours at 23°C.[13][14] | [7][13][14] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][8] Peptidoglycan provides structural integrity to the bacterial cell wall.
The binding of piperacillin to PBPs inactivates these enzymes, thereby interfering with the cross-linking of peptidoglycan chains.[2][6] This disruption leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.[2][6]
Caption: Mechanism of action of piperacillin leading to bacterial cell death.
Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties of a solid API like this compound, based on standard pharmaceutical testing methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Materials:
-
This compound
-
Purified, deionized water
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed container.
-
Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.
-
Dilute the sample to an appropriate concentration.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the solubility based on the concentration and dilution factor.
Melting Point Determination (Capillary Method)
This protocol is based on the USP General Chapter <741> for determining the melting range of a substance.
Materials:
-
This compound, finely powdered and dried
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Load a small amount of the powdered this compound into a capillary tube, packing it to a height of 2.5-3.5 mm.[15]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. Within 5°C of the expected melting point, reduce the heating rate to approximately 1°C per minute.[15]
-
Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely liquid (clear point).[15]
-
The melting range is the interval between the onset and clear points.
pH Measurement of an Aqueous Solution
This procedure follows the principles outlined in USP General Chapter <791>.[16]
Materials:
-
This compound
-
Purified, deionized water
-
Calibrated pH meter with a glass electrode
-
Standard buffer solutions (e.g., pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.[17]
-
Prepare a solution of this compound in water at a specified concentration (e.g., 1.0 g in 4 mL).[10]
-
Maintain the temperature of the solution at 25 ± 2°C.[16]
-
Immerse the pH electrode in the solution and stir gently.
-
Allow the reading to stabilize and record the pH value.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of an ionizable substance.
Materials:
-
This compound
-
Purified, deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of water to create a solution of known concentration.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Slowly add the titrant (strong base for an acidic compound) from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Workflow for Physicochemical Characterization
The characterization of an active pharmaceutical ingredient (API) like this compound is a systematic process. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the physicochemical characterization of an API.
References
- 1. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. eurjchem.com [eurjchem.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. rheolution.com [rheolution.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]
- 10. farayandpowder.com [farayandpowder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 15. thinksrs.com [thinksrs.com]
- 16. uspbpep.com [uspbpep.com]
- 17. mt.com [mt.com]
The Advent of a Semisynthetic Penicillin: An In-depth Technical Guide on the Early Discovery and Development of Piperacillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational stages of piperacillin's journey from a laboratory curiosity to a clinically significant antibiotic. We will explore its chemical synthesis, in vitro and in vivo preclinical evaluations, and the early clinical investigations that established its role in combating bacterial infections.
Genesis and Chemical Synthesis
Piperacillin, a ureidopenicillin, emerged from the strategic modification of the ampicillin molecule. Its development was driven by the need for broader-spectrum penicillins with enhanced activity against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa.
Synthesis Pathway
The semi-synthesis of piperacillin involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus, a common precursor for many penicillin antibiotics. A key intermediate in this process is the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)[1][2]. The synthesis is sensitive to reaction conditions such as pH and mixing, which can influence the yield and purity of the final product[2].
Experimental Protocol: Laboratory-Scale Synthesis
While industrial production methods are highly optimized, a general laboratory-scale synthesis can be described as follows. This protocol is a composite from various patented methods and should be adapted with appropriate safety precautions.
Materials:
-
Ampicillin trihydrate
-
4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)
-
Dichloromethane
-
Water
-
Buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride)[3]
-
Alkaline regulator (e.g., sodium acetate or DBU)[4]
-
Acidic regulator (e.g., hydrochloric acid)[3]
-
Acetone[5]
-
Ethyl acetate[3]
Procedure:
-
Preparation of Ampicillin Suspension: Suspend ampicillin trihydrate in a mixture of water and a suitable buffer solution within a reaction vessel. The pH is typically maintained between 6.0 and 9.0[3].
-
Acylation Reaction: Cool the suspension to 0-10°C. Separately, dissolve EDPC in a solvent like dichloromethane. Add the EDPC solution dropwise to the ampicillin suspension while vigorously stirring. During the addition, maintain the pH of the reaction mixture between 6.0 and 9.0 by adding an alkaline regulator[3][4]. The reaction is typically allowed to proceed for 30-60 minutes[3].
-
Crystallization and Isolation: After the reaction is complete, add a solvent such as acetone or ethyl acetate to induce crystallization. Adjust the pH to 1.5-2.0 with an acidic regulator to precipitate the piperacillin acid[3]. Allow the crystals to grow at a low temperature (0-10°C) for approximately one hour[3].
-
Purification: Collect the piperacillin acid crystals by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum[5].
In Vitro Activity: Spectrum of a New Antibiotic
The initial evaluation of any new antibiotic lies in its in vitro activity against a broad range of clinically relevant bacteria. Early studies in the 1980s focused on determining the Minimum Inhibitory Concentrations (MICs) of piperacillin against various Gram-positive, Gram-negative, and anaerobic organisms.
Experimental Protocol: MIC Determination
The MIC of piperacillin was determined using standardized methods such as broth microdilution or agar dilution, following the guidelines of the time, which are precursors to today's CLSI and EUCAST standards.
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of piperacillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of piperacillin that completely inhibits visible bacterial growth.
Agar Dilution Method:
-
Preparation of Antibiotic Plates: Incorporate serial two-fold dilutions of piperacillin into molten Mueller-Hinton agar and pour into petri dishes.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of piperacillin that prevents the growth of a visible colony.
In Vitro Susceptibility Data (Early 1980s)
The following table summarizes the in vitro activity of piperacillin against a range of bacteria from studies conducted in the early 1980s.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Negative Aerobes | ||
| Escherichia coli | 1 | 4 |
| Klebsiella pneumoniae | 4 | 16 |
| Enterobacter cloacae | 2 | 32 |
| Serratia marcescens | 2 | 16 |
| Proteus mirabilis | 0.5 | 2 |
| Pseudomonas aeruginosa | 4 | 16 |
| Haemophilus influenzae | ≤0.06 | 0.12 |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | 1 | 32 |
| Streptococcus pneumoniae | ≤0.06 | 0.25 |
| Enterococcus faecalis | 2 | 4 |
| Anaerobes | ||
| Bacteroides fragilis group | 8 | 32 |
| Clostridium perfringens | ≤0.06 | 0.25 |
| Peptostreptococcus spp. | 0.5 | 2 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a representative compilation from early literature.
Preclinical In Vivo Evaluation
Following promising in vitro results, the efficacy and safety of piperacillin were evaluated in various animal models of infection. These studies were crucial in determining the potential therapeutic utility and establishing dosing parameters for subsequent human trials.
Experimental Protocol: Murine Infection Models
Mice are commonly used in preclinical studies due to their genetic homogeneity and well-characterized immune systems. Various infection models were employed to assess piperacillin's efficacy.
Systemic Infection (Sepsis) Model:
-
Animal Model: Neutropenic mice are often used to simulate conditions in immunocompromised patients. Neutropenia is typically induced by cyclophosphamide administration.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., E. coli, K. pneumoniae, P. aeruginosa)[6].
-
Treatment: Piperacillin is administered subcutaneously or intravenously at various doses and schedules, starting shortly after infection[7].
-
Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is calculated[8].
Thigh Infection Model:
-
Animal Model: Neutropenic mice are used.
-
Infection: A localized infection is established by injecting a bacterial suspension into the thigh muscle[7].
-
Treatment: Piperacillin is administered at various doses and schedules.
-
Endpoint: The efficacy is determined by quantifying the reduction in bacterial load (CFU/gram of tissue) in the infected thigh compared to untreated controls after a specific duration of treatment (e.g., 24 hours)[7].
Lung Infection (Pneumonia) Model:
-
Animal Model: Mice are rendered neutropenic.
-
Infection: A respiratory infection is induced by intranasal or intratracheal instillation of a bacterial suspension[7].
-
Treatment: Piperacillin is administered systemically.
-
Endpoint: Efficacy is assessed by measuring the reduction in bacterial CFU in the lungs and/or by observing survival rates[7].
Summary of Preclinical Efficacy
Early in vivo studies demonstrated the potent bactericidal activity of piperacillin against a range of pathogens in various murine infection models. The efficacy was shown to be dose-dependent, and these studies helped to establish the pharmacokinetic/pharmacodynamic (PK/PD) parameter of time above MIC (%T>MIC) as a key predictor of efficacy for penicillins.
Early Clinical Development
The successful preclinical evaluation of piperacillin paved the way for its investigation in human subjects. Early-phase clinical trials focused on establishing its safety, tolerability, and pharmacokinetic profile in healthy volunteers, followed by dose-finding and efficacy studies in patients with various infections.
Phase I Clinical Trials in Healthy Volunteers
Phase I studies are designed to assess the safety and pharmacokinetic profile of a new drug in a small number of healthy individuals.
Experimental Protocol: Single Ascending Dose Study
-
Subjects: A small cohort of healthy adult volunteers.
-
Design: A single intravenous dose of piperacillin is administered. The dose is escalated in subsequent cohorts of subjects.
-
Data Collection: Blood and urine samples are collected at predefined time points to measure piperacillin concentrations. Vital signs and any adverse events are closely monitored.
-
Pharmacokinetic Analysis: The collected data are used to determine key pharmacokinetic parameters.
Pharmacokinetic Parameters of Piperacillin in Healthy Volunteers (Single IV Dose)
| Parameter | Value (Mean ± SD) or Range |
| Elimination Half-life (t½) (hours) | 0.8 - 0.9 |
| Volume of Distribution (Vd) (L) | ~13.7 |
| Total Body Clearance (CL) (L/hour) | ~8.22 |
| Urinary Excretion (% of unchanged drug) | 46 - 56.7 |
Data compiled from early Phase I studies. Values can vary based on the specific study design and analytical methods.[9]
Early Clinical Efficacy (Phase II/III)
Following the establishment of a favorable safety and pharmacokinetic profile, piperacillin was evaluated in patients with various infections. Early studies often focused on complicated infections where broad-spectrum coverage was necessary.
Clinical Trial in Intra-abdominal Infections
One of the key early indications for piperacillin was the treatment of intra-abdominal infections, which are often polymicrobial.
Study Design:
-
Population: Patients with complicated intra-abdominal infections requiring surgical intervention.
-
Intervention: Piperacillin administered intravenously, often compared to a standard combination therapy of the time.
-
Endpoints: The primary endpoints were clinical cure (resolution of signs and symptoms of infection) and microbiological eradication (elimination of the causative pathogens).
Summary of Clinical Efficacy in Intra-abdominal Infections
| Outcome | Piperacillin | Comparator (e.g., Gentamicin + Clindamycin) |
| Clinical Cure Rate | ~88-91% | ~69-74% |
| Microbiological Eradication | ~87-93% | ~74-76% |
Data represents findings from early comparative clinical trials.
Conclusion
The early discovery and development of piperacillin marked a significant advancement in the field of antibacterial therapy. Through a targeted semi-synthetic approach, a potent broad-spectrum penicillin with valuable activity against Gram-negative pathogens, including Pseudomonas aeruginosa, was introduced. Its development followed a rigorous pathway of in vitro characterization, preclinical in vivo evaluation in various animal models, and phased clinical trials that established its safety and efficacy. This foundational work laid the groundwork for piperacillin's long-standing role as a cornerstone antibiotic in the treatment of serious bacterial infections.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]
- 4. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
- 5. CN111377948A - The preparation technology of piperacillin sodium - Google Patents [patents.google.com]
- 6. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of various animal models of human infections to establish therapeutic equivalence of a generic product of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Piperacillin Sodium's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding affinity of piperacillin sodium to its molecular targets, the penicillin-binding proteins (PBPs). Piperacillin, a broad-spectrum ureidopenicillin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Understanding the specifics of its interaction with various PBPs is critical for optimizing therapeutic strategies, overcoming resistance, and developing novel antibacterial agents.
Core Mechanism of Action: PBP Inhibition
Piperacillin, like all β-lactam antibiotics, functions by inhibiting the activity of penicillin-binding proteins.[1][2][3][4] These enzymes are essential for the final steps of peptidoglycan synthesis, a process crucial for maintaining the structural integrity of the bacterial cell wall.[4] The mechanism involves several key steps:
-
Structural Mimicry : The β-lactam ring of piperacillin is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidase activity.[4] This similarity allows piperacillin to fit into the PBP active site.
-
Covalent Bonding : Once in the active site, the strained β-lactam ring opens, and the carbonyl group forms a stable, irreversible covalent acyl-enzyme complex with a critical serine residue.[1][4]
-
Enzyme Inactivation : This acylation effectively inactivates the PBP, preventing it from performing its cross-linking function (transpeptidation) in peptidoglycan synthesis.[3][4]
-
Cell Lysis : The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][2]
Piperacillin's chemical structure, specifically its polar side chain, enhances its penetration into Gram-negative bacteria and its affinity for certain PBPs, such as PBP3, contributing to its potent activity against pathogens like Pseudomonas aeruginosa.[1][4]
Caption: Mechanism of Piperacillin Action.
Quantitative Binding Affinity Data
The affinity of piperacillin for different PBPs varies between bacterial species and is a key determinant of its spectrum of activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the drug required to inhibit 50% of PBP activity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (IC50) | Comments | Citation(s) |
| Escherichia coli | PBP1b | 4.55 mg/L | Mezlocillin and piperacillin showed lower affinities for PBP1b than furbenicillin. | [5] |
| PBP2 | 0.37 mg/L | Mezlocillin and piperacillin showed lower affinities for PBP2 than furbenicillin. | [5] | |
| PBP3 | < 0.06 mg/L | Piperacillin demonstrates high affinity for PBP3. | [5][6][7] | |
| Pseudomonas aeruginosa | PBP1a | Modest Binding | Penicillins bind preferentially to PBP1a, PBP1b, and PBP3. | [8] |
| PBP1b | Modest Binding | Penicillins bind preferentially to PBP1a, PBP1b, and PBP3. | [8] | |
| PBP3 | ~2.0 mg/L | This concentration elicited 50% PBP3 binding in whole cells. | [8][9] | |
| PBP3 | ~0.05 mg/L | In lysed cells, a 40-fold lower concentration was needed to inhibit PBP3. | [9] | |
| PBP4 | Preferential Binding | Penicillins bound preferentially to PBP3 and PBP4. | [8][9] | |
| Streptococcus pneumoniae | PBP2x | 17 nM | Determined using a fluorescence polarization assay with purified PBP2x. | [10] |
| Veillonella spp. | ~66 kDa PBP | High Affinity | This PBP showed the greatest affinity for penicillins. Reduced binding was observed in piperacillin-resistant strains. | [11] |
| Staphylococcus aureus (MRSA) | PBP2a | Low Affinity | PBP2a, encoded by the mecA gene, is known for its intrinsically low affinity for most β-lactams, including piperacillin. | [1][12][13] |
The Piperacillin Paradox in Streptococcus pneumoniae
In S. pneumoniae, an interesting phenomenon known as the "piperacillin paradox" has been observed. Although piperacillin's most reactive target is PBP2x (involved in cell septation), resistance mutations are primarily selected in PBP2b (involved in peripheral cell wall elongation).[14][15] The inhibition of PBP2x is consistent with the "lemon-shaped" cell morphology induced by piperacillin treatment.[14][15] This suggests a complex interplay between target affinity and the physiological consequences of PBP inhibition, where alterations in the less-sensitive target (PBP2b) provide a more viable pathway to resistance.
Caption: The Piperacillin Paradox in S. pneumoniae.
Experimental Protocols: Determining PBP Binding Affinity
A standard method for determining the binding affinity of piperacillin for various PBPs is the in-situ competitive binding assay using a fluorescent penicillin derivative, such as Bocillin-FL.[6][10] This method allows for the assessment of PBP inhibition in live, intact bacterial cells or in prepared membrane fractions.
Detailed Methodology
-
Bacterial Culture and Preparation :
-
Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to the mid-exponential growth phase.
-
Harvest cells by centrifugation and wash with a suitable buffer, such as phosphate-buffered saline (PBS).
-
For whole-cell assays, resuspend the cell pellet in PBS.
-
For membrane fraction assays, lyse the cells (e.g., by sonication) and isolate the membrane proteome via ultracentrifugation.
-
-
Competitive Inhibition :
-
Aliquot the prepared cells or membrane fractions.
-
Add varying concentrations of piperacillin (from sub-inhibitory to supra-inhibitory levels) to the aliquots. A control sample with no piperacillin is included.
-
Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C to allow piperacillin to bind to its target PBPs.[9][16]
-
-
Fluorescent Labeling :
-
Add a fixed, saturating concentration of Bocillin-FL to each sample.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.[9] Bocillin-FL will bind to the active sites of any PBPs that were not inhibited by piperacillin.
-
-
Protein Separation and Visualization :
-
Stop the labeling reaction and prepare the samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separate the proteins by SDS-PAGE.[6]
-
Visualize the fluorescently labeled PBPs using a biomolecular imager or fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 530 nm emission).[6][9]
-
-
Data Analysis and IC50 Determination :
-
Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.[6][16]
-
For each piperacillin concentration, calculate the percentage of PBP labeling relative to the no-piperacillin control.
-
Plot the percentage of PBP labeling against the logarithm of the piperacillin concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of piperacillin that results in a 50% reduction in Bocillin-FL labeling.[6]
-
Caption: Workflow for PBP Competitive Binding Assay.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]
- 5. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of β-lactam action in Streptococcus pneumoniae: the piperacillin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Piperacillin Sodium
This technical guide provides a comprehensive overview of the crystal structure and molecular weight of piperacillin sodium, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details experimental methodologies, and includes a visualization of the drug's mechanism of action.
Core Physicochemical Data
This compound is a widely used broad-spectrum β-lactam antibiotic. An understanding of its fundamental physicochemical properties is crucial for its development, formulation, and clinical application.
| Property | Value | Source |
| Molecular Weight | 539.54 g/mol | [1][2][3] |
| Molecular Formula | C23H26N5NaO7S | [1][2][3] |
| Appearance | White crystalline powder | [3] |
Crystal Structure
Experimental Protocols
The following sections detail the standard experimental procedures for determining the crystal structure and molecular weight of a pharmaceutical compound like this compound.
Determination of Crystal Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water) is a common method for growing single crystals.
-
The solution should be left undisturbed in a vibration-free environment to allow for the formation of well-ordered crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to aid in ionization.
2. Ionization:
-
Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+ or [M+Na]+) are released into the gas phase.
3. Mass Analysis:
-
The generated ions are guided into a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
The peak corresponding to the molecular ion is identified to determine the molecular weight of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Mechanism of Action
Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] This process is initiated by the binding of piperacillin to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][5] The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis.[5]
Caption: Mechanism of action of this compound.
References
- 1. This compound | C23H26N5NaO7S | CID 23666879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:8233) [ebi.ac.uk]
- 3. 59703-84-3 CAS MSDS (this compound salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Piperacillin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
Initial Studies on Bacterial Resistance to Piperacillin: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research on bacterial resistance to piperacillin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early clinical observations, the elucidation of resistance mechanisms, and the experimental methodologies that underpinned these discoveries.
Early Clinical Observations and the Emergence of Resistance
Piperacillin, a broad-spectrum β-lactam antibiotic, was introduced as a potent agent against a wide range of Gram-negative and Gram-positive bacteria. However, early clinical experiences, particularly in the 1980s, quickly highlighted the challenge of acquired resistance, especially in serious infections caused by Pseudomonas aeruginosa.
A 1980 clinical trial involving 20 patients with serious infections serves as a key initial study. While the overall clinical and bacteriological response rates were 75% and 70%, respectively, a concerning trend emerged among patients infected with P. aeruginosa. In this subgroup, four out of five patients did not respond to piperacillin therapy. Notably, in two of these cases, clinical relapse was directly associated with the development of piperacillin-resistant P. aeruginosa. This early study suggested that using piperacillin as a single agent for severe Gram-negative infections, particularly those caused by P. aeruginosa, might be ill-advised due to the risk of resistance acquisition.
Core Mechanisms of Piperacillin Resistance
Initial investigations into the molecular basis of piperacillin resistance identified several key mechanisms that bacteria employ to circumvent the antibiotic's action. These mechanisms, often working in concert, present a significant challenge to effective antimicrobial therapy. The primary mechanisms identified in early and subsequent foundational studies include the production of β-lactamase enzymes, alterations in outer membrane permeability through porin channels, and the active removal of the antibiotic via efflux pumps.
β-Lactamase Production: The Primary Line of Defense
The most significant and widespread mechanism of resistance to piperacillin is the enzymatic inactivation of the drug by β-lactamases.[1][2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3] Several classes of β-lactamases have been implicated in piperacillin resistance.
-
TEM-1 and SHV-1: These plasmid-mediated β-lactamases are among the most common in Gram-negative bacteria.[4] While they efficiently hydrolyze penicillins like piperacillin, their activity can be overcome by β-lactamase inhibitors such as tazobactam.[1][5] However, hyperproduction of these enzymes, often due to mutations in promoter regions or gene amplification, can lead to resistance even to piperacillin/tazobactam combinations.[5][6][7]
-
OXA-1: This Class D β-lactamase is notable for its resistance to inhibition by clavulanic acid and tazobactam, making it a significant contributor to resistance against β-lactam/β-lactamase inhibitor combinations.[6]
-
AmpC β-Lactamases: These are typically chromosomally encoded and can be induced or constitutively overexpressed in bacteria like Enterobacter, Citrobacter, and Serratia species.[1][2] Derepression of AmpC enzymes confers resistance to a broad range of β-lactams, including piperacillin.[1]
The following diagram illustrates the workflow for identifying β-lactamase-mediated resistance.
Workflow for investigating β-lactamase-mediated piperacillin resistance.
Altered Porin Expression
The outer membrane of Gram-negative bacteria contains porin channels that regulate the influx of molecules, including antibiotics. Down-regulation or loss of these porins, such as OmpF in E. coli, can decrease the intracellular concentration of piperacillin, contributing to resistance.[8] This mechanism is often found in conjunction with β-lactamase production, creating a synergistic effect that significantly elevates the level of resistance.[9]
Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell.[8] The overexpression of multi-drug resistance (MDR) efflux pumps is a recognized mechanism of resistance in various bacteria, including P. aeruginosa.[10][11] While often associated with resistance to other classes of antibiotics, these pumps can also contribute to reduced susceptibility to piperacillin by lowering its intracellular accumulation.
The following diagram illustrates the interplay of these core resistance mechanisms.
Core mechanisms of bacterial resistance to piperacillin.
Quantitative Data from Early Studies
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's efficacy. The following tables summarize representative MIC data from studies investigating piperacillin resistance.
Table 1: Piperacillin MICs for P. aeruginosa Before and After Treatment
| Isolate Pair | Source of Isolation | Piperacillin MIC (µg/mL) - Pre-treatment | Piperacillin MIC (µg/mL) - Post-treatment (Relapse) |
| Patient 1 | Blood | 8 | >128 |
| Patient 2 | Sputum | 16 | 256 |
Data adapted from a 1980 clinical trial demonstrating the development of resistance in P. aeruginosa during therapy.[12]
Table 2: Impact of β-Lactamase Production on Piperacillin MIC in E. coli
| E. coli Strain | Relevant Genotype | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL) |
| Control | Wild Type | 2 | 2 |
| TEM-1 Producer | blaTEM-1 (plasmid) | 2048 | 8 |
| TEM-1 Hyperproducer | blaTEM-1 with strong promoter (Pa/Pb) | >1024 | >256 |
| OXA-1 Producer | blaOXA-1 (plasmid) | 512 | 256 |
Data compiled from studies on the effects of different β-lactamases on piperacillin susceptibility.[4][6]
Experimental Protocols
The characterization of piperacillin resistance relies on a combination of microbiological and molecular techniques. The following are detailed methodologies for key experiments cited in foundational research.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is a gold standard for determining the MIC of an antibiotic.
Objective: To determine the minimum concentration of piperacillin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Piperacillin stock solution
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of piperacillin is prepared in MHB across the wells of a microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well (except the sterility control) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of piperacillin at which there is no visible growth (turbidity).
β-Lactamase Activity Assay: Nitrocefin Test
This is a rapid colorimetric assay to detect the presence of β-lactamase activity.
Objective: To qualitatively determine if a bacterial isolate produces β-lactamases.
Materials:
-
Nitrocefin solution (a chromogenic cephalosporin)
-
Bacterial colonies from an agar plate
-
Microscope slide or filter paper
Procedure:
-
A small amount of bacterial colony is smeared onto a microscope slide or a piece of filter paper.
-
A drop of the nitrocefin solution is added to the bacterial smear.
-
Observation: The development of a pink to red color within 5-10 minutes indicates the hydrolysis of the β-lactam ring in nitrocefin, confirming the presence of β-lactamase.
Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)
PCR is used to amplify and detect the presence of specific β-lactamase genes.
Objective: To identify the genetic determinants of resistance (e.g., blaTEM, blaSHV, blaOXA).
Materials:
-
Extracted bacterial DNA (template)
-
Gene-specific primers for the target β-lactamase genes
-
Taq polymerase, dNTPs, and PCR buffer
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: The PCR master mix, containing the buffer, dNTPs, primers, and Taq polymerase, is prepared. The template DNA is added to the reaction tubes.
-
Amplification: The tubes are placed in a thermal cycler, which runs a program of repeated cycles of denaturation, annealing, and extension to amplify the target gene.
-
Detection: The PCR products are separated by size using agarose gel electrophoresis. The presence of a band of the expected size, when compared to a DNA ladder, indicates the presence of the specific β-lactamase gene.
Conclusion
The initial studies on piperacillin resistance laid the groundwork for our current understanding of the complex interplay between antibiotic use and bacterial evolution. The rapid emergence of resistance in clinical settings, particularly against formidable pathogens like P. aeruginosa, underscored the limitations of monotherapy and catalyzed the development of β-lactamase inhibitors. The elucidation of key resistance mechanisms, dominated by β-lactamase production but also involving porin loss and efflux pumps, has been crucial for developing diagnostic strategies and guiding therapeutic decisions. The experimental protocols established in these early investigations remain fundamental to the ongoing surveillance and characterization of antibiotic resistance today. This guide serves as a testament to the foundational research that continues to inform the fight against antimicrobial resistance.
References
- 1. Evolution of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Piperacillin-Tazobactam (TZP) Resistance in Escherichia coli Due to Hyperproduction of TEM-1 β-Lactamase Mediated by the Promoter Pa/Pb [frontiersin.org]
- 5. Piperacillin/tazobactam resistance in a clinical isolate of Escherichia coli due to IS26-mediated amplification of blaTEM-1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efflux pumps expression and its association with porin down-regulation and β-lactamase production among Pseudomonas aeruginosa causing bloodstream infections in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clinical trial of piperacillin with acquisition of resistance by Pseudomonas and clinical relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Piperacillin Sodium In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is frequently used in combination with the β-lactamase inhibitor tazobactam to extend its spectrum of activity against many bacteria that produce β-lactamase enzymes. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.
These application notes provide detailed protocols for the in vitro susceptibility testing of piperacillin sodium, with a focus on the combination with tazobactam, as this is its most common clinical formulation. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Methods
The fundamental principle of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or to measure the extent of growth inhibition around a disk impregnated with the agent. These results are then interpreted using established breakpoints to categorize the isolate as susceptible, intermediate, or resistant to the tested antimicrobial agent.
The primary methods for piperacillin susceptibility testing include:
-
Broth Dilution: This method involves challenging the test organism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.
-
Disk Diffusion (Kirby-Bauer): This method involves placing paper disks impregnated with a specific amount of the antimicrobial agent onto an agar plate that has been inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.
-
Gradient Diffusion (ETEST): This method utilizes a plastic strip with a predefined gradient of the antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the strip.
Experimental Protocols
Broth Microdilution MIC Testing
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[1]
Materials:
-
This compound (with or without tazobactam)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of piperacillin (and tazobactam, if applicable) at a concentration of 1280 µg/mL. For piperacillin/tazobactam, tazobactam is typically maintained at a fixed concentration of 4 µg/mL in the final test wells.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of piperacillin concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Plates: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of piperacillin that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Testing
This is a widely used and cost-effective method for routine susceptibility testing.[2][3][4][5]
Materials:
-
Piperacillin (100 µg) or Piperacillin/Tazobactam (100/10 µg) disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply the piperacillin or piperacillin/tazobactam disks to the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.
-
Interpret the results based on the zone diameter breakpoints provided in the tables below.
-
Data Presentation
Table 1: CLSI MIC Breakpoints (µg/mL) for Piperacillin/Tazobactam
| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | 16/4 | - | ≥ 32/4 |
| Pseudomonas aeruginosa | ≤ 16/4 | - | 32/4 | ≥ 64/4 |
Tazobactam concentration is fixed at 4 µg/mL. Data from CLSI M100 documents.[6][7][8]
Table 2: CLSI Zone Diameter Breakpoints (mm) for Piperacillin/Tazobactam (100/10 µg disk)
| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 25 | 21-24 | - | ≤ 20 |
| Pseudomonas aeruginosa | ≥ 22 | - | 18-21 | ≤ 17 |
Data from CLSI M100 documents.[6][9]
Table 3: EUCAST MIC Breakpoints (µg/mL) for Piperacillin/Tazobactam
| Organism Group | Susceptible, Standard Exposure (S) | Susceptible, Increased Exposure (I) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | > 8/4 | > 8/4 |
| Pseudomonas aeruginosa | ≤ 0.001/4 | > 0.001/4 and ≤ 16/4 | > 16/4 |
Tazobactam concentration is fixed at 4 µg/mL. Data from EUCAST breakpoint tables.[10]
Table 4: EUCAST Zone Diameter Breakpoints (mm) for Piperacillin/Tazobactam (30/6 µg disk)
| Organism Group | Susceptible, Standard Exposure (S) | Susceptible, Increased Exposure (I) | Resistant (R) |
| Enterobacterales | ≥ 20 | < 20 | < 20 |
| Pseudomonas aeruginosa | ≥ 18 | < 18 | < 18 |
Data from EUCAST breakpoint tables.
Quality Control
Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility testing results.[11][12][13][14]
QC Strains and Expected Ranges:
| QC Strain | Method | Piperacillin/Tazobactam Concentration | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | - | 1/4 - 4/4 | - |
| Disk Diffusion | 100/10 µg | - | 24-30 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | - | 1/4 - 8/4 | - |
| Disk Diffusion | 100/10 µg | - | 25-33 | |
| Escherichia coli ATCC® 35218™ | Broth Microdilution | - | 4/4 - 16/4 | - |
| Disk Diffusion | 100/10 µg | - | 20-26 |
QC ranges are based on CLSI M100 guidelines.
Frequency of QC Testing:
-
QC testing should be performed each day that patient isolates are tested.
-
If satisfactory performance is documented for 20-30 consecutive days, the frequency of QC testing may be reduced to weekly.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
Caption: Logical Flow for Result Interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. asm.org [asm.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised Piperacillin-Tazobactam Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR14 | Piperacillin-Tazobactam Breakpoints for Enterobacterales [clsi.org]
- 9. en.iacld.com [en.iacld.com]
- 10. media.beckmancoulter.com [media.beckmancoulter.com]
- 11. Quality control limits for ampicillin, carbenicillin, mezlocillin, and piperacillin disk diffusion susceptibility tests: a collaborative study [pubmed.ncbi.nlm.nih.gov]
- 12. bsac.org.uk [bsac.org.uk]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality control of susceptibility testing (Part 2) | PDF [slideshare.net]
Application Note: Minimum Inhibitory Concentration (MIC) Determination of Piperacillin Sodium
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of piperacillin sodium against clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter in assessing antimicrobial susceptibility.[1][2]
Principle of the Assay
The Minimum Inhibitory Concentration (MIC) is determined by exposing a standardized bacterial inoculum to a series of twofold dilutions of this compound in a liquid or solid growth medium. Following a specified incubation period, the concentration at which bacterial growth is visibly inhibited is recorded as the MIC.[1][2] The most common reference method is broth microdilution, performed in 96-well microtiter plates, which allows for the simultaneous testing of multiple concentrations.[3][4][5] Alternative methods include agar dilution and gradient diffusion strips.[2][6]
Experimental Protocol: Broth Microdilution Method
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
2.1. Materials and Reagents
-
This compound powder (analytical grade)
-
Tazobactam sodium (if testing piperacillin-tazobactam combination, held at a fixed concentration, typically 4 µg/mL)[3][8][9]
-
Appropriate solvent for piperacillin (e.g., sterile distilled water, DMSO)[10]
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853 as quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
2.2. Preparation of Piperacillin Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots and store them at -70°C until use. Avoid repeated freeze-thaw cycles.[4]
2.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2.4. Assay Procedure (96-Well Plate Setup)
-
Dispense Broth: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Antibiotic Dilution:
-
Add 200 µL of the prepared piperacillin stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th or 11th well.
-
Discard the final 100 µL from the last dilution well. This will result in wells containing 100 µL of varying antibiotic concentrations.
-
-
Controls:
-
Growth Control: One well (e.g., well 11) should contain 100 µL of CAMHB without any antibiotic.
-
Sterility Control: One well (e.g., well 12) should contain 200 µL of uninoculated CAMHB.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in step 2.3) to each well, except for the sterility control. The final volume in each test well will be 200 µL.
-
Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
2.5. Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The sterility control well should show no growth (clear), while the growth control well should show distinct turbidity (cloudiness).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.[4]
-
The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints.[2][12]
Alternative Protocol: Agar Dilution
The agar dilution method involves incorporating varying concentrations of piperacillin into molten Mueller-Hinton agar before it solidifies. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is determined as the lowest concentration of the antibiotic that prevents visible growth on the agar surface after incubation.[6][13] This method is more laborious but can be useful for testing fastidious organisms or large numbers of isolates simultaneously.[13]
Data Presentation: Clinical Breakpoints
MIC interpretation relies on clinical breakpoints set by regulatory bodies like CLSI and EUCAST. These values can change based on new clinical and pharmacokinetic/pharmacodynamic data.[14][15]
Table 1: Piperacillin-Tazobactam MIC Breakpoints (µg/mL) (Note: Tazobactam concentration is fixed at 4 µg/mL. Breakpoints are subject to change and the latest versions from CLSI/EUCAST should always be consulted.)
| Organism Group | Guideline | Susceptible (S) | Intermediate (I) / Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Enterobacterales | CLSI (2022) | ≤ 8 | 16 (SDD) | ≥ 32 |
| EUCAST (v12.0) | ≤ 8 | - | > 8 | |
| Pseudomonas aeruginosa | CLSI (2023) | ≤ 16 | 32 (I) | ≥ 64 |
| EUCAST (v12.0) | ≤ 0.001 | 1 to 16 (I) | > 16 | |
| Data sourced from CLSI and EUCAST guidelines.[11][14][16] |
Visualizations
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 13. google.com [google.com]
- 14. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Application Notes: Piperacillin Sodium for Studying Bacterial Biofilm Disruption Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria, rendering them highly resistant to conventional antimicrobial agents and host immune responses.[1] The study of biofilm disruption is crucial for developing effective therapies against chronic and device-associated infections. Piperacillin, a broad-spectrum β-lactam antibiotic, serves as a valuable tool for investigating the mechanisms of biofilm inhibition and disruption.[2] By inhibiting the synthesis of the bacterial cell wall, piperacillin primarily targets metabolically active cells, providing a means to probe vulnerabilities within the complex biofilm structure.[3][4] These application notes provide detailed protocols and data for utilizing piperacillin sodium in biofilm research.
Mechanism of Action in the Context of Biofilms
Piperacillin's primary mechanism involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] This inhibition disrupts cell wall integrity, leading to cell lysis and death, particularly in actively dividing bacteria.[4]
When applied to biofilms, its action is more complex:
-
Targeting Active Cells: Piperacillin is most effective against the metabolically active cells often found at the periphery of biofilms, while dormant "persister cells" deep within the matrix may remain unaffected.[5]
-
Diffusion Barrier: The dense EPS matrix of some biofilms, such as those of Pseudomonas aeruginosa, can act as a physical barrier, retarding the diffusion of piperacillin to bacteria in the deeper layers.[6][7][8]
-
Sub-MIC Effects: At sub-minimal inhibitory concentrations (sub-MICs), piperacillin/tazobactam has been shown to interfere with key virulence factors in P. aeruginosa, including adhesion, motility, and cell-surface hydrophobicity, all of which are critical for biofilm formation and maintenance.[9][10]
-
Synergy with β-Lactamase Inhibitors: In many bacteria, resistance is mediated by β-lactamase enzymes that inactivate the antibiotic. Co-administration with a β-lactamase inhibitor like tazobactam protects piperacillin, enhancing its efficacy against resistant, biofilm-forming strains.[5][11]
Caption: Core mechanism of action for piperacillin.
Quantitative Data on Piperacillin's Anti-Biofilm Activity
The efficacy of piperacillin, often in combination with tazobactam, against bacterial biofilms has been quantified in various studies. The following tables summarize key findings.
Table 1: Efficacy of Piperacillin against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms
| Compound | Concentration (µg/mL) | Effect | % Biofilm Reduction | Reference |
| Piperacillin | 50 | Inhibition | 8.0% | [5] |
| Piperacillin | 50 | Disruption (Pre-formed) | 18.6% | [5] |
| Piperacillin + Tazobactam | 25 | Disruption (Pre-formed) | 46.0% | [5] |
| Meropenem + Piperacillin + Tazobactam | 50 | Inhibition | 44.3% | [5] |
Table 2: MIC and MBEC of Piperacillin/Tazobactam (P/T) against Pseudomonas aeruginosa Biofilms
| Form | MIC Range (µg/mL) | MBEC Range (µg/mL) | Reference |
| Free P/T | 4 - 512 | 1 - 512 | [12] |
| P/T-Loaded Polymeric Micelle | 2 - 256 | 0.12 - 512 | [12] |
| (MIC: Minimum Inhibitory Concentration; MBEC: Minimal Biofilm Eradication Concentration) |
Experimental Protocols
Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol is used to determine the concentration of piperacillin required to inhibit the initial formation of a biofilm.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to an OD600 of 0.01.[13]
-
Plate Setup:
-
Add 100 µL of sterile medium to "blank" wells.
-
Prepare serial dilutions of piperacillin in the 96-well plate using the diluted bacterial culture, resulting in a final volume of 100-200 µL per well.
-
Include a "positive control" with only the bacterial culture and no antibiotic.
-
-
Incubation: Cover the plate and incubate for 24-48 hours at 37°C without shaking.[13]
-
Washing: Discard the supernatant containing planktonic cells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Quantification: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Measure the absorbance at 570 nm using a microplate reader.[5][14]
Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
Caption: Experimental workflow for the biofilm inhibition assay.
Protocol 2: Mature Biofilm Disruption Assay (CFU Quantification)
This protocol assesses the ability of piperacillin to eradicate bacteria within a pre-formed, mature biofilm.
Materials:
-
Same as Protocol 1, plus:
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer with appropriate adapter
-
Agar plates for colony counting
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (steps 1-3), but without adding piperacillin. Incubate for 24-72 hours to allow for mature biofilm formation.[5]
-
Treatment: After incubation, remove the supernatant. Add 200 µL of fresh medium containing the desired concentrations of piperacillin to the wells with mature biofilms. Include an untreated control.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Harvesting:
-
Remove the supernatant and wash the biofilms twice with PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the well surface or use sonication to dislodge and homogenize the biofilm bacteria.
-
-
Quantification: Perform serial dilutions of the homogenized bacterial suspension in PBS. Plate the dilutions onto agar plates and incubate overnight at 37°C. Count the resulting colonies to determine the number of viable bacteria (Colony Forming Units, CFU/mL).
Data Analysis: Compare the CFU/mL from piperacillin-treated biofilms to the untreated control. A significant reduction (e.g., ≥2-log reduction) indicates effective disruption.[15]
Protocol 3: Visualization of Biofilm Disruption (Confocal Laser Scanning Microscopy)
CLSM with live/dead staining provides visual confirmation of piperacillin's effect on biofilm structure and bacterial viability.
Materials:
-
Chambered coverglass, petri dishes with glass bottoms, or other microscopy-compatible surfaces
-
Biofilm growth medium and bacterial culture
-
This compound
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms directly on the sterile glass surface of the imaging dish for 24-72 hours.
-
Treatment: Gently replace the spent medium with fresh medium containing piperacillin at the desired concentration. Incubate for a further 24 hours.
-
Staining: Remove the medium and gently wash with PBS. Add a solution containing the live/dead stains according to the manufacturer's protocol and incubate in the dark for 15-30 minutes.
-
Imaging: Gently rinse to remove excess stain. Add fresh PBS or medium. Image the biofilm using a confocal microscope, capturing Z-stacks to reconstruct the 3D architecture. Live cells will fluoresce green (SYTO 9), and dead cells with compromised membranes will fluoresce red (propidium iodide).
Data Analysis: Qualitatively assess changes in biofilm structure, thickness, and the ratio of live to dead cells between treated and untreated samples. Image analysis software can be used to quantify biofilm biovolume and the percentage of live/dead cells.[15]
Signaling Pathways and Synergistic Mechanisms
While piperacillin's primary target is the cell wall, its application can help elucidate more complex bacterial responses. For instance, studying gene expression changes in biofilms after exposure to sub-MIC piperacillin can reveal impacts on regulatory networks like quorum sensing (QS).[16] Furthermore, piperacillin is a key component in studying synergistic antimicrobial interactions.
Caption: Synergistic action of piperacillin and tazobactam.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperacillin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pseudomonas aeruginosa biofilm as a diffusion barrier to piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Effect of subinhibitory concentration of piperacillin/tazobactam on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Synthesis and evaluation of polymeric micelle containing piperacillin/tazobactam for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 16. Investigation of Pseudomonas aeruginosa Biofilm Formation and Quorum Sensing Genes in Piperacillin/Tazobactam and Ciprofloxacin Sub-minimal Inhibitory Concentrations | AVESİS [avesis.ebyu.edu.tr]
Application Notes and Protocols: In Vitro Synergistic Effects of Piperacillin Sodium with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic effects of piperacillin sodium, often combined with the β-lactamase inhibitor tazobactam, when used with other antibiotics against various bacterial pathogens. The following sections detail quantitative data from synergy studies, standardized protocols for assessing synergy, and the underlying mechanisms of action.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. Its efficacy can be enhanced by co-administration with a β-lactamase inhibitor, such as tazobactam, which protects piperacillin from degradation by many bacterial β-lactamases. The combination of piperacillin with other classes of antibiotics, such as aminoglycosides, fluoroquinolones, and carbapenems, can lead to synergistic interactions, resulting in enhanced bactericidal activity and potentially overcoming antibiotic resistance. This document outlines the key findings and methodologies for studying these synergistic effects in a laboratory setting.
Data Presentation: Summary of Synergistic Effects
The following tables summarize the quantitative outcomes of in vitro synergy testing of piperacillin/tazobactam with various antibiotics against different bacterial species. The primary methods for determining synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate and extent of bacterial killing over time.
Synergy Interpretation:
-
Synergy: FIC index ≤ 0.5 or a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[1][2]
-
Additive/Indifference: FIC index > 0.5 to < 4.0.[3]
-
Antagonism: FIC index ≥ 4.0 or a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.[3][4]
Table 1: Synergy of Piperacillin/Tazobactam with Aminoglycosides
| Bacterial Species | Combination Antibiotic | Synergy Rate (%) | Average FIC Index | Reference |
| Pseudomonas aeruginosa (MβL-producing) | Netilmicin | 90-93.3% | Not Reported | [5] |
| Pseudomonas aeruginosa | Netilmicin | Most Effective Combo | 0.459 | [6] |
| Pseudomonas aeruginosa (MβL-producing) | Arbekacin | 100% | ≤ 0.5 | [3] |
| Pseudomonas aeruginosa (MβL-producing) | Amikacin | > Aztreonam | ≤ 0.5 | [3] |
| Various Gram-positive & Gram-negative | Gentamicin | 90% (by time-kill at 24h) | < 1 (FBC Index) | [4] |
| Pseudomonas aeruginosa | Tobramycin | Not Reported | Not Reported | [7] |
| Escherichia coli (ESBL-producing) | Amikacin | Synergistic Killing Observed | Not Applicable | [8] |
Table 2: Synergy of Piperacillin/Tazobactam with Other β-Lactams and Antibiotics
| Bacterial Species | Combination Antibiotic | Synergy Rate (%) | Average FIC Index | Reference |
| Pseudomonas aeruginosa (MβL-producing) | Aztreonam | 80-83.3% | Not Reported | [5] |
| Serratia marcescens | Fosfomycin | Most Effective Combo | Not Reported | [6] |
| MRSA | Fosfomycin | Most Effective Combo | Not Reported | [6] |
| Klebsiella pneumoniae (OXA-48 producing) | Meropenem | 41.2% | Not Applicable | [1] |
| Klebsiella pneumoniae (KPC-producing) | Meropenem | Synergistic | Not Applicable | [9] |
| Escherichia coli (KPC-producing) | Meropenem | 70% | Not Applicable | [9] |
| Klebsiella pneumoniae (OXA-48 family) | Meropenem | 90% | Not Applicable | [9] |
| Various Gram-positive & Gram-negative | Ciprofloxacin | 86.7% (by time-kill at 24h) | < 1 (FBC Index) | [4] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess antibiotic synergy in vitro.[10][11] It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Stock solutions of Piperacillin/Tazobactam and the second antibiotic.
Procedure:
-
Plate Preparation: Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Antibiotic A Dilution (e.g., Piperacillin/Tazobactam):
-
Prepare a stock solution of Antibiotic A at four times the highest desired concentration.
-
Add 100 µL of the stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, and so on, discarding the final 100 µL from the last column used for dilution.
-
-
Antibiotic B Dilution (e.g., Aminoglycoside):
-
Prepare a stock solution of Antibiotic B at four times the highest desired concentration.
-
Add 100 µL of this stock to the first row of wells.
-
Perform serial two-fold dilutions down the columns by transferring 100 µL from row A to row B, and so on.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculating the FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B.[12]
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[2]
Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 CFU/mL.
-
Piperacillin/Tazobactam and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Sterile saline for dilutions.
-
Agar plates for colony counting.
Procedure:
-
Preparation: Prepare tubes with CAMHB containing the antibiotics at the desired concentrations (single and combined). Also include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at 35-37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[1][2]
Visualizations
Mechanism of Synergy: Piperacillin and Aminoglycoside
The primary mechanism for synergy between piperacillin and aminoglycosides involves the disruption of the bacterial cell wall by piperacillin.[3][5] This damage to the cell wall facilitates the uptake of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively.[8]
Caption: Mechanism of piperacillin and aminoglycoside synergy.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the workflow for performing a checkerboard assay to determine antibiotic synergy.
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
This diagram outlines the steps involved in conducting a time-kill assay to evaluate the dynamic effects of antibiotic combinations.
Caption: Workflow for the time-kill synergy assay.
References
- 1. 2746. Assessment of in vitro synergy between Piperacillin-Tazobactam-Meropenem and Imipenem-Meropenem against OXA-48 Producing Klebsiella pneumoniae Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vitro pharmacodynamic studies of piperacillin/tazobactam with gentamicin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. [In vitro synergistic effects of tazobactam/piperacillin with various antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamics of Piperacillin-Tazobactam/Amikacin Combination versus Meropenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Piperacillin-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Sterile Filtration of Piperacillin Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sterile filtration of piperacillin sodium for use in cell culture, ensuring the removal of microbial contaminants while maintaining the antibiotic's stability and efficacy. The provided methodologies cover solution preparation, filtration, and subsequent quality control assays.
Introduction
This compound is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. In cell culture, it is often used to prevent or eliminate bacterial contamination. However, as this compound solutions are heat-labile, sterile filtration is the required method for sterilization, rather than autoclaving. This document outlines the appropriate filters, procedures, and validation methods to ensure the sterility and integrity of this compound solutions for cell culture applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage of Stock Solution |
| Water | ~50 mg/mL[1] | -20°C for up to 1 month; -80°C for up to 6 months[2] |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL[3] | -20°C for up to 1 month; -80°C for up to 6 months[2] |
| Ethanol | ~1 mg/mL[4] | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL[4] | Use within one day[4] |
Table 2: Recommended Filtration Parameters
| Parameter | Recommendation |
| Filter Pore Size | 0.22 µm or 0.2 µm for sterile filtration[5][6]. A pre-filter of 0.45 µm may be used for clarification[7]. |
| Filter Membrane Material | Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) due to low protein binding[5][8][9]. |
| Filter Type | Syringe filter for small volumes (<100 mL). Bottle-top filter for larger volumes. |
Table 3: Stability of this compound in Intravenous Solutions
| Solution | Temperature | Stability Duration |
| 5% Dextrose and Normal Saline | 25°C | 2 days[10] |
| 5% Dextrose and Normal Saline | 5°C | 28 days[10] |
| 0.9% NaCl in Polypropylene Syringe | 20-25°C | 48 hours[11] |
| Dextrose 5% in Water (D5W) in Polypropylene Syringe | 20-25°C | 48 hours[11] |
| Dextrose 5% in Water (D5W) in Elastomeric Device | 37°C | 24 hours[11] |
Experimental Protocols
Protocol for Preparation and Sterile Filtration of this compound Solution
This protocol describes the preparation of a sterile this compound stock solution for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or cell culture medium (e.g., DMEM)
-
Sterile syringe filter with a 0.22 µm PES or PVDF membrane
-
Sterile syringes
-
Sterile conical tubes or bottles for storage
-
Biological safety cabinet (BSC)
Procedure:
-
Perform all steps under aseptic conditions in a biological safety cabinet.
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 50 mg/mL).
-
Dissolve the this compound powder in the appropriate volume of sterile water or cell culture medium. Ensure complete dissolution.
-
Draw the solution into a sterile syringe.
-
Aseptically attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage tube or bottle.
-
Label the container with the name of the solution, concentration, date of preparation, and appropriate storage conditions.
-
Store the sterile stock solution at -20°C or -80°C for long-term use.
Protocol for Sterility Testing of Filtered this compound
This protocol is based on the membrane filtration method to confirm the absence of microbial contamination in the filtered solution.
Materials:
-
Sterile-filtered this compound solution
-
Sterile 0.45 µm membrane filter assembly
-
Sterile rinsing fluid (e.g., 0.1% peptone water)
-
Tryptic Soy Broth (TSB)
-
Fluid Thioglycollate Medium (FTM)
-
Positive and negative controls
-
Incubator
Procedure:
-
Aseptically filter a representative sample of the this compound solution through a 0.45 µm membrane filter.
-
Rinse the membrane with sterile rinsing fluid to remove any residual antibiotic that may inhibit microbial growth.
-
Aseptically cut the filter membrane in half.
-
Place one half of the membrane into a tube containing TSB and the other half into a tube containing FTM.
-
Incubate the TSB tube at 20-25°C for 14 days to detect aerobic bacteria and fungi.
-
Incubate the FTM tube at 30-35°C for 14 days to detect anaerobic and aerobic bacteria.
-
Observe the media for turbidity (cloudiness), which indicates microbial growth. The filtered solution is considered sterile if no growth is observed after the incubation period.
Protocol for Efficacy Testing (Minimum Inhibitory Concentration - MIC Assay)
This protocol determines the lowest concentration of the sterile-filtered this compound that inhibits the visible growth of a specific bacterium in cell culture.
Materials:
-
Sterile-filtered this compound stock solution
-
Bacterial culture of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the sterile-filtered this compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized concentration of the bacterial culture.
-
Include positive control wells (bacteria with no antibiotic) and negative control wells (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.
Protocol for Cytotoxicity Testing in Mammalian Cells
This protocol assesses the potential cytotoxic effects of the sterile-filtered this compound on a mammalian cell line.
Materials:
-
Sterile-filtered this compound stock solution
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the sterile-filtered this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Workflow for the sterile filtration of this compound.
Caption: Piperacillin-induced neuronal apoptosis signaling pathway.
References
- 1. Piperacillin penicillinanalog 59703-84-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmaceutical Membrane Filters: Types, Applications & Regulatory [biopharmafilters.com]
- 6. Membrane filtration of pharmaceutical solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111377948A - The preparation technology of this compound - Google Patents [patents.google.com]
- 8. criticalprocess.com [criticalprocess.com]
- 9. duoningbio.com [duoningbio.com]
- 10. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gerpac.eu [gerpac.eu]
Application Notes and Protocols for Inducing Piperacillin Sodium Resistance in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for inducing and characterizing antibiotic resistance to piperacillin sodium in a laboratory environment. The protocols are designed to be a practical guide for researchers studying resistance mechanisms, evaluating new antimicrobial agents, and developing strategies to combat antibiotic resistance.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in combination with the β-lactamase inhibitor tazobactam. The emergence of resistance to this combination poses a significant clinical challenge. Understanding the mechanisms by which bacteria develop resistance to piperacillin is crucial for the development of new therapeutic strategies. In the laboratory, resistance can be induced through controlled exposure to increasing concentrations of the antibiotic, mimicking the selective pressures bacteria face during treatment. This process allows for the study of the genetic and phenotypic changes that lead to resistance.
The primary mechanisms of resistance to piperacillin, often in combination with tazobactam, include:
-
Hyperproduction of β-lactamase enzymes: Bacteria can increase the production of β-lactamases, such as TEM-1, SHV-1, and OXA-1, which can overwhelm the inhibitor (tazobactam) and hydrolyze piperacillin.[1][2][3][4] This hyperproduction can be a result of gene amplification or the acquisition of stronger promoters.[2][3][5]
-
Expression of inhibitor-resistant β-lactamases: Mutations in the genes encoding β-lactamases can lead to enzymes that are no longer effectively inhibited by tazobactam.[1][6]
-
Target modification: Alterations in the penicillin-binding proteins (PBPs), the molecular targets of piperacillin, can reduce the antibiotic's binding affinity.[2]
-
Efflux pumps and porin modifications: Bacteria can actively pump the antibiotic out of the cell or reduce its entry by altering porin channels in the outer membrane.[2][7]
Experimental Protocols
Protocol 1: Induction of Piperacillin Resistance by Serial Passage
This protocol describes a common method for inducing antibiotic resistance in a bacterial population through stepwise exposure to increasing concentrations of this compound.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile culture tubes and microplates
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Piperacillin Stock Solution: Prepare a sterile stock solution of this compound in water or a suitable buffer at a high concentration (e.g., 10 mg/mL). Filter-sterilize the solution and store it in aliquots at -20°C or below.
-
Determine Initial Minimum Inhibitory Concentration (MIC): Perform a standard broth microdilution or agar dilution assay to determine the baseline MIC of piperacillin for the susceptible parent strain according to CLSI or EUCAST guidelines.
-
Initiate Serial Passage: a. In a sterile culture tube or well of a microplate, inoculate fresh CAMHB with the bacterial strain to a starting density of approximately 5 x 10^5 CFU/mL. b. Add piperacillin at a concentration of 0.5x the initial MIC. c. Incubate at 37°C with shaking for 18-24 hours.
-
Subsequent Passages: a. After incubation, visually inspect for turbidity, indicating bacterial growth. b. From the tube/well with growth at the highest piperacillin concentration, transfer an aliquot (e.g., 10 µL) to a new series of tubes/wells containing fresh CAMHB and a two-fold dilution series of piperacillin, starting from the concentration in the previous passage. c. Repeat the incubation and passage steps daily.
-
Monitoring Resistance Development: a. At regular intervals (e.g., every 5-10 passages), perform a full MIC determination to quantify the level of resistance. b. Once the desired level of resistance is achieved (e.g., a significant increase in MIC), the resistant strain can be isolated and characterized.
-
Isolation and Storage of Resistant Strains: a. Streak a sample from the final passage onto nutrient agar to obtain single colonies. b. Select individual colonies and confirm their resistance phenotype by MIC testing. c. Prepare glycerol stocks of the confirmed resistant isolates for long-term storage at -80°C.
Protocol 2: Characterization of Piperacillin-Resistant Mutants
Once resistant strains are generated, it is essential to characterize the underlying resistance mechanisms.
1. Phenotypic Characterization:
-
Antimicrobial Susceptibility Testing (AST): Determine the MICs of the resistant isolates to a panel of antibiotics, including piperacillin alone and in combination with tazobactam, other β-lactams (e.g., cephalosporins, carbapenems), and antibiotics from other classes. This will help to understand the spectrum of resistance.
-
β-Lactamase Activity Assays: Use a colorimetric assay with a chromogenic β-lactam substrate (e.g., nitrocefin) to measure and compare the β-lactamase activity in cell lysates of the parent and resistant strains.[1] An increase in activity in the resistant strain suggests β-lactamase hyperproduction.
-
Efflux Pump Inhibition Assay: Determine the MIC of piperacillin in the presence and absence of an efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide, PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[2]
2. Genotypic Characterization:
-
Whole-Genome Sequencing (WGS): WGS is a comprehensive method to identify genetic changes in the resistant isolates compared to the susceptible parent strain. This can reveal mutations in genes encoding PBPs, efflux pumps, porins, and regulatory proteins, as well as gene amplifications.
-
PCR and Sanger Sequencing: Target specific genes known to be involved in piperacillin resistance (e.g., blaTEM, blaSHV, blaOXA) for amplification and sequencing to detect mutations.
-
Quantitative PCR (qPCR): To investigate gene amplification, perform qPCR to determine the copy number of specific resistance genes (e.g., blaTEM-1) relative to a single-copy housekeeping gene.[8]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) for Piperacillin Against Various Bacterial Species
| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains |
| Enterobacteriaceae | ≤16 | 32-64 | ≥128 |
| Acinetobacter baumannii | ≤16 | 32-64 | ≥128 |
| Pseudomonas aeruginosa | ≤16 | 32-64 | ≥128 |
| Haemophilus influenzae | ≤1 | - | ≥2 |
| Bacteroides fragilis group | ≤32 | 64 | ≥128 |
| Adapted from FDA, 2017. These values may not be the latest approved.[7] |
Table 2: Example of MIC Changes During Experimental Evolution of E. coli
| Passage Number | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL) |
| 0 (Parental) | 8 | 4 |
| 10 | 32 | 16 |
| 20 | 128 | 64 |
| 30 | >256 | 128 |
Table 3: β-Lactamase Gene Copy Number in Piperacillin-Resistant E. coli
| Strain | Treatment | blaTEM-1 Gene Copy Number per Cell | Fold Increase |
| ATCC 35218 | No TZP | 2.3 | - |
| Clinical Isolate 907355 | No TZP | 8.4 | - |
| Clinical Isolate 907355 | With TZP (4/4 µg/mL) | 33.8 | ~4 |
| Data from a study on a clinical isolate showing induction of gene amplification.[8] |
Visualizations
Caption: Workflow for inducing and characterizing piperacillin resistance.
Caption: Mechanisms of piperacillin action and bacterial resistance.
Caption: Logical flow from antibiotic exposure to resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A high-resolution genomic and phenotypic analysis of resistance evolution of an Escherichia coli strain from a critically unwell patient treated with piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. Piperacillin/tazobactam resistance in a clinical isolate of Escherichia coli due to IS26-mediated amplification of blaTEM-1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ohio Society of Health-System Pharmacy - What’s the mechanism of resistance (gene, and effect) seen in Escherichia coli (E. coli) that induces resistance to piperacillin-tazobactam but retains susceptibility to cephalosporins? [ohioshp.org]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin Resistance [pdb101.rcsb.org]
- 8. Extensive Gene Amplification as a Mechanism for Piperacillin-Tazobactam Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Piperacillin Sodium Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation kinetics of piperacillin sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the composition of the solution. Piperacillin is a β-lactam antibiotic, and its degradation mainly occurs through the hydrolysis of the β-lactam ring.[1][2] Extreme pH conditions (both acidic and alkaline) and higher temperatures accelerate this degradation process.[3][4]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound exhibits its greatest stability in the pH range of 6.5 to 7.0.[3][5] Deviation from this neutral pH range, especially towards acidic or alkaline conditions, significantly increases the rate of degradation. For instance, in acidic conditions (0.02 M HCl at 30°C), the piperacillin peak area can be reduced by 55% within 6 hours, while in alkaline conditions (0.02 M NaOH), it is highly unstable, with almost complete degradation occurring within minutes of preparation.[3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature plays a crucial role in the degradation kinetics of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation rate. Solutions are significantly more stable at refrigerated (2-8°C) or frozen (-20°C) temperatures compared to room temperature (25°C) or physiological temperature (37°C).[5][6][7] For example, piperacillin/tazobactam solutions in 0.9% sodium chloride are stable for up to 5 days at 7°C, but only for 4 days at 25°C in PVC bags.[5]
Q4: What are the common degradation products of piperacillin?
A4: The primary degradation pathway for piperacillin involves the opening of the β-lactam ring, leading to the formation of penicilloic acid derivatives.[2][8] Under certain conditions, such as in the presence of metal ions like zinc, dimerization of piperacillin molecules can occur following the hydrolysis of the β-lactam ring, potentially leading to the formation of insoluble particulates.[2] Other degradation products can also form under stress conditions like acid or base hydrolysis and oxidation.[9][10]
Q5: Can the choice of diluent or buffer affect the stability of this compound?
A5: Yes, the choice of diluent and the presence of buffers can significantly impact stability. Using a citrate-buffered saline at pH 7 has been shown to improve the stability of piperacillin/tazobactam solutions compared to unbuffered 0.9% w/v saline.[3][11] This is because the buffer helps to maintain the pH within the optimal range for stability. Common diluents like 5% dextrose in water (D5W) and 0.9% sodium chloride (normal saline) are often used, but stability can vary between them.[5][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of piperacillin concentration in solution. | - Incorrect pH: The pH of the solution may be outside the optimal range of 6.5-7.0.[3] - High Temperature: The solution is being stored or used at an elevated temperature.[7] - Inappropriate Diluent: The chosen diluent may not be optimal for stability. | - Adjust the pH of the solution to between 6.5 and 7.0 using a suitable buffer, such as citrate buffer.[3][11] - Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures whenever possible.[5][6] - Consider using a citrate-buffered saline as the diluent to enhance stability.[3] |
| Formation of precipitate or visible particles in the solution. | - Dimerization: Hydrolysis of the β-lactam ring followed by dimerization of piperacillin molecules, potentially catalyzed by metal ions.[2] - Low pH: Low pH can contribute to the formation of subvisible particles.[3] | - Use a chelating agent like EDTA in the formulation to sequester metal ions that can catalyze dimerization.[8] - Ensure the pH of the solution is maintained in the neutral range (6.5-7.0) to minimize hydrolysis and subsequent particle formation.[3] - Visually inspect solutions for any particulate matter before use. |
| Inconsistent results in stability studies. | - Analytical Method Variability: The HPLC method may not be stability-indicating or properly validated. - Sample Handling: Inconsistent sample preparation, storage, or analysis times. | - Develop and validate a stability-indicating HPLC method capable of separating the intact drug from all potential degradation products.[9] - Standardize all sample handling procedures, including preparation, storage conditions, and the time between sample collection and analysis. |
| Discoloration of the piperacillin solution. | - Oxidation: Oxidative degradation of piperacillin or other components in the formulation. - Formation of Degradation Products: Some degradation products may be colored. | - Protect the solution from light, as light can catalyze oxidative reactions. - If discoloration is observed, the solution should be discarded as it indicates significant degradation. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of Piperacillin/Tazobactam in Different Diluents and Temperatures
| Concentration (Piperacillin/Tazobactam) | Diluent | Storage Container | Temperature | Stability Duration (>90% remaining) | Reference |
| 4g / 0.5g per 120 mL | 5% Dextrose | PVC bags | -20°C then 4°C | 35 days | [13] |
| 45 mg/mL | 0.9% Sodium Chloride | PVC bags | 7°C | 5 days | [5] |
| 45 mg/mL | 0.9% Sodium Chloride | PVC bags | 25°C | 4 days | [5] |
| 45 mg/mL | 0.9% Sodium Chloride | Polyolefine bags | 7°C | 17 days | [5] |
| 45 mg/mL | Buffered Sodium Chloride | Non-PVC bags | 7°C | 58 days | [5] |
| 12g / 1.5g in 240 mL | 0.9% NaCl | Infusor pump | 2-8°C then 24h at <32°C | 8 days | [6] |
| 125/15.62 mg/mL | 0.9% NaCl or D5W | Polypropylene syringe | Room Temperature | 48 hours | [14] |
Table 2: Effect of pH on Piperacillin Degradation
| Condition | Temperature | Time | Remaining Piperacillin | Reference |
| 0.02 M Hydrochloric Acid | 30°C | 6 hours | ~45% | [3] |
| 0.02 M Sodium Hydroxide | 30°C | 3 minutes | ~0% | [3] |
| 0.15% Hydrogen Peroxide | 30°C | 120 minutes | 0% | [3] |
Experimental Protocols
Protocol: Determination of this compound Stability in an Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Selected diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose, or a specific buffer)
-
Acids (e.g., Hydrochloric acid) and bases (e.g., Sodium hydroxide) for pH adjustment and forced degradation studies
-
Oxidizing agent (e.g., Hydrogen peroxide) for forced degradation
-
HPLC grade solvents for the mobile phase (e.g., methanol, acetonitrile, phosphate buffer)
-
HPLC system with a UV detector and a suitable C8 or C18 column[9]
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen diluent to prepare a stock solution of known concentration.
-
Study Samples: Dilute the stock solution with the same diluent to the desired final concentration for the stability study.
-
pH Adjustment: If required, adjust the pH of the sample solutions to the target pH using small volumes of dilute acid or base.
-
Storage: Store the prepared solutions under the specified temperature and light conditions for the duration of the study.
3. Forced Degradation Study (Stress Testing): To ensure the analytical method is "stability-indicating," perform forced degradation studies:
-
Acid Hydrolysis: Add 0.001 M HCl to a sample and incubate.[9]
-
Base Hydrolysis: Add 0.001 M NaOH to a sample and incubate.[9]
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 0.15%) to a sample.[3]
-
Thermal Degradation: Heat a sample solution (e.g., at 75°C).[10]
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent piperacillin peak.
4. HPLC Analysis:
-
HPLC Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like methanol or acetonitrile.[9]
-
Flow Rate: Typically 1 mL/min.[9]
-
Detection: UV detection at a wavelength of approximately 215 nm.[9]
-
-
Analysis Procedure:
-
At specified time points throughout the stability study, withdraw an aliquot of each sample solution.
-
Inject the samples into the HPLC system.
-
Record the peak area of the piperacillin peak.
-
5. Data Analysis:
-
Calculate the concentration of piperacillin remaining at each time point by comparing the peak area to that of a freshly prepared standard or the initial (time zero) sample.
-
Plot the percentage of piperacillin remaining versus time.
-
Determine the time at which the concentration of piperacillin falls below a certain threshold (e.g., 90% of the initial concentration) to establish the stability period.
Visualizations
Caption: Primary degradation pathway of piperacillin in aqueous solution.
Caption: Workflow for a this compound stability study.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. DD-001 Stability of piperacillin/tazobactam in elastomeric infusion pumps | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. e-opat.com [e-opat.com]
- 12. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. gerpac.eu [gerpac.eu]
troubleshooting inconsistent piperacillin sodium susceptibility test results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during piperacillin sodium susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent piperacillin susceptibility test results?
A1: Inconsistent results in piperacillin susceptibility testing can arise from several factors:
-
Inoculum Effect: Variations in the bacterial inoculum size can significantly alter the Minimum Inhibitory Concentration (MIC) values. A higher inoculum can lead to higher MICs, a phenomenon particularly noted with piperacillin.[1][2][3]
-
Presence of β-lactamases: The expression of certain β-lactamase enzymes by the test organism can lead to piperacillin resistance. While the addition of a β-lactamase inhibitor like tazobactam can counteract some of these enzymes, it is not effective against all types, such as AmpC β-lactamases. The presence of OXA-1 β-lactamase is also known to make susceptibility testing challenging.[4][5][6]
-
Methodological Variability: Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, gradient strips) have inherent variability.[6][7][8] Even the reference broth microdilution method can show high variability.[8]
-
Differences in Interpretive Criteria (Breakpoints): Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have different, and recently updated, breakpoints for interpreting MIC values and zone diameters. This can lead to different categorical interpretations (Susceptible, Intermediate, or Resistant) for the same result.[7][9][10][11][12]
Q2: Why are my disk diffusion and broth microdilution results for piperacillin not correlating?
A2: Discrepancies between disk diffusion and broth microdilution are a known challenge in piperacillin susceptibility testing. Several factors can contribute to this:
-
Inherent Methodological Differences: The two methods measure bacterial growth inhibition under different conditions. Disk diffusion relies on the diffusion of the antibiotic through agar, while broth microdilution determines the MIC in a liquid medium.
-
Breakpoint Correlation: The zone diameter breakpoints for disk diffusion are established by correlating them with MIC breakpoints from broth microdilution. These correlations are not always perfect and can be affected by the presence of specific resistance mechanisms.[13]
-
Disk Potency: There is a lack of global consensus on the optimal potency of piperacillin-tazobactam disks, with CLSI and EUCAST recommending different concentrations.[4] Studies have shown that altering the disk potency can impact the correlation with MIC results.[4]
Q3: What is the "inoculum effect" and how does it affect piperacillin susceptibility testing?
A3: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases as the concentration of the bacterial inoculum used in the test increases.[1][2] Piperacillin is known to be particularly susceptible to this effect, especially with β-lactamase-producing organisms.[1][2][3] A higher bacterial load can overwhelm the antibiotic, leading to a higher apparent MIC and potentially a false-resistant result. Therefore, strict adherence to standardized inoculum preparation is critical for obtaining accurate and reproducible piperacillin susceptibility data.
Q4: Can the presence of specific β-lactamases lead to misleading piperacillin susceptibility results?
A4: Yes. While piperacillin is often combined with the β-lactamase inhibitor tazobactam, this combination is not effective against all β-lactamases. For instance, tazobactam does not efficiently inhibit AmpC β-lactamases. Additionally, hyperproduction of some β-lactamases, such as TEM-1, can lead to resistance by essentially titrating out the tazobactam inhibitor. The presence of OXA-1 β-lactamase, especially in conjunction with an ESBL, can also lead to MICs that are close to the clinical breakpoints, making accurate categorization challenging.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| High variability in MIC results across repeat experiments | 1. Inconsistent inoculum preparation.[1][14] 2. Variation in media preparation (e.g., cation concentration, pH). 3. Instability of piperacillin in solution. | 1. Strictly adhere to standardized protocols for inoculum preparation (e.g., McFarland standard). 2. Use commercially prepared, quality-controlled Mueller-Hinton broth/agar. 3. Prepare fresh piperacillin solutions for each experiment. |
| Zone diameters in disk diffusion are consistently too small or too large for QC strains | 1. Inoculum is too heavy (small zones) or too light (large zones). 2. Incorrect incubation conditions (temperature, time). 3. Improper storage or handling of antibiotic disks. 4. Incorrect agar depth. | 1. Re-standardize inoculum preparation. 2. Ensure incubator is calibrated and maintained at 35±1°C for 16-20 hours.[15] 3. Store disks in a desiccated, dark environment at the recommended temperature. 4. Ensure a uniform agar depth of 4 mm. |
| Discrepancy between results for known β-lactamase producing strains and expected phenotype | 1. The specific β-lactamase is not inhibited by tazobactam (e.g., AmpC). 2. Hyperproduction of a β-lactamase. 3. Presence of other resistance mechanisms (e.g., porin mutations, efflux pumps).[8] | 1. Consider molecular methods to identify the specific β-lactamase gene. 2. Be aware that piperacillin/tazobactam may not be effective against all β-lactamase producers, even if in vitro results appear susceptible. |
| "Trailing" endpoints in broth microdilution | 1. This can be a characteristic of some drug-bug combinations. | 1. Read the MIC at the lowest concentration that shows at least 80% reduction in growth compared to the positive control well.[16] |
| False-susceptible results for isolates that are clinically resistant | 1. This is a "very major error" and is of significant concern.[14] 2. May be due to the inoculum effect in vivo not being captured by in vitro testing. 3. Presence of resistance mechanisms that are not well-detected by the specific test method. | 1. Review testing methodology for any deviations from standard protocols. 2. Consider using a reference method (broth microdilution) to confirm results from automated or gradient diffusion methods. 3. If this occurs with QC strains, investigate all aspects of the testing procedure. |
Data Summary
Table 1: CLSI and EUCAST Interpretive Breakpoints for Piperacillin-Tazobactam (µg/mL)
| Organism Group | Agency | Susceptible (S) | Susceptible - Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
| Enterobacterales | CLSI (2022) | ≤ 8/4 | 16/4 | ≥ 32/4 |
| EUCAST (2022) | ≤ 8/4 | - | > 8/4 | |
| Pseudomonas aeruginosa | CLSI (2023) | ≤ 16/4 | 32/4 | ≥ 64/4 |
| EUCAST (2022) | ≤ 0.001/4 | > 0.001/4 and ≤ 16/4 | > 16/4 |
Note: Tazobactam concentration is fixed at 4 µg/mL for broth microdilution.
Table 2: Quality Control Ranges for Piperacillin-Tazobactam
| Quality Control Strain | Method | Piperacillin/Tazobactam Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 100/10 µg | 24 - 30 mm |
| Broth Microdilution | - | 1/4 - 4/4 µg/mL | |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 100/10 µg | 25 - 33 mm |
| Broth Microdilution | - | 1/4 - 8/4 µg/mL | |
| Escherichia coli ATCC® 35218 | Disk Diffusion | 100/10 µg | 24 - 30 mm |
| Broth Microdilution | - | 0.5/4 - 2/4 µg/mL | |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | 100/10 µg | 33 - 38 mm |
Source: CLSI M100 and product specifications.[17][18]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Piperacillin
This protocol is based on CLSI guidelines.
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
This compound and tazobactam sodium reference powders.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Sterile saline or broth for inoculum preparation.
-
Incubator at 35 ± 1°C.
-
-
Prepare Antibiotic Stock Solutions:
-
Prepare a stock solution of piperacillin and a separate stock solution of tazobactam.
-
Create serial two-fold dilutions of piperacillin in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.25/4 to 128/4 µg/mL). The concentration of tazobactam should be kept constant at 4 µg/mL in each well containing piperacillin.
-
-
Prepare Microtiter Plates:
-
Dispense 50 µL of the appropriate piperacillin/tazobactam dilution into each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare and Standardize Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution, followed by the addition of 50 µL of this diluted inoculum to each 50 µL of antibiotic solution in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth.
-
Interpret the MIC value according to the appropriate breakpoints (see Table 1).
-
Protocol 2: Disk Diffusion Susceptibility Testing for Piperacillin
This protocol is based on CLSI and EUCAST guidelines.
-
Prepare Materials:
-
Mueller-Hinton agar plates (4 mm depth).
-
Piperacillin/tazobactam (100/10 µg for CLSI, 30/6 µg for EUCAST) disks.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Sterile saline or broth for inoculum preparation.
-
Sterile cotton swabs.
-
Incubator at 35 ± 1°C.
-
Ruler or caliper for measuring zone diameters.
-
-
Prepare and Standardize Inoculum:
-
Follow the same procedure as for broth microdilution to prepare a 0.5 McFarland standardized inoculum.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Antibiotic Disks:
-
Aseptically apply the piperacillin/tazobactam disk to the center of the inoculated plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.
-
Incubate for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the zone diameter according to the appropriate breakpoints.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent piperacillin results.
Caption: Mechanism of action and resistance to Piperacillin/Tazobactam.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of various antimicrobial susceptibility testing methods for piperacillin/tazobactam in challenging Escherichia coli isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales | FDA [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. en.iacld.com [en.iacld.com]
- 14. m.youtube.com [m.youtube.com]
- 15. nicd.ac.za [nicd.ac.za]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. nih.org.pk [nih.org.pk]
Technical Support Center: Optimizing Piperacillin Sodium for In Vitro Bactericidal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing piperacillin sodium concentrations in in vitro bactericidal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of piperacillin?
A1: Piperacillin is a broad-spectrum β-lactam antibiotic that belongs to the ureidopenicillin class.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption leads to cell lysis and bacterial death.
Q2: Why is tazobactam often combined with piperacillin?
A2: Tazobactam is a β-lactamase inhibitor. Many bacteria develop resistance to piperacillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][4] Tazobactam itself has minimal antibiotic activity but irreversibly inhibits many of these β-lactamases, thereby protecting piperacillin from degradation and extending its spectrum of activity to include many β-lactamase-producing bacteria.[4][5]
Q3: What are the standard starting concentration ranges for piperacillin in in vitro assays?
A3: The appropriate concentration range for piperacillin depends on the bacterial species being tested and whether it is combined with tazobactam. For susceptibility testing, serial twofold dilutions are typically used. Based on Clinical and Laboratory Standards Institute (CLSI) guidelines, concentration ranges often span from as low as 0.25 µg/mL to as high as 256 µg/mL to determine the Minimum Inhibitory Concentration (MIC).[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as sterile distilled water or a buffer like phosphate-buffered saline (PBS), to create a high-concentration stock solution. It is crucial to note that β-lactam antibiotics can be unstable in solution. Aqueous solutions of piperacillin are recommended to be used on the same day they are prepared.[7][8] For longer-term storage, aliquots of the stock solution should be stored at -20°C or -80°C for up to a month, though stability can vary.[8][9][10] Avoid repeated freeze-thaw cycles.
Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A5: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11] While the MIC indicates the potency of an antibiotic in inhibiting growth (bacteriostatic activity), the MBC provides a measure of its killing power (bactericidal activity).
Troubleshooting Guides
This section addresses common issues encountered during in vitro bactericidal assays with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected MIC for Quality Control (QC) strain | 1. Incorrect Inoculum Density: An inoculum that is too dense (the "inoculum effect") can lead to higher MICs, especially for β-lactamase-producing strains.[12] 2. Degraded Piperacillin: The piperacillin stock solution may have lost potency due to improper storage or handling. 3. Contaminated Culture: The bacterial culture may be contaminated with a more resistant organism. 4. Incorrect Media: The use of improper or unsupplemented media can affect bacterial growth and antibiotic activity. | 1. Verify the inoculum density using spectrophotometry or colony counting to ensure it matches the protocol's specifications (typically 5 x 10^5 CFU/mL for broth microdilution). 2. Prepare a fresh stock solution of this compound. 3. Streak the QC strain onto an appropriate agar plate to check for purity. 4. Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI. |
| No Bacterial Growth in Positive Control Wells | 1. Inactive Inoculum: The bacterial culture used for the inoculum may not have been viable. 2. Residual Antibiotic: Contamination of the growth control wells with piperacillin. | 1. Use a fresh, actively growing bacterial culture for your inoculum. 2. Be meticulous with your pipetting technique to avoid cross-contamination. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the antibiotic, media, or bacterial inoculum. 2. Uneven Incubation: Variations in temperature across the incubation chamber. | 1. Calibrate your pipettes regularly and use proper pipetting techniques. 2. Ensure your incubator provides uniform temperature distribution. |
| MBC is Significantly Higher than MIC (e.g., >32-fold) | 1. Bacteriostatic Effect: Piperacillin may be primarily inhibiting growth rather than killing the bacteria at the tested concentrations. 2. Antibiotic Tolerance: The bacteria may be tolerant to the bactericidal effects of piperacillin. 3. Inaccurate Viable Count: Errors in the serial dilution and plating for the MBC determination. | 1. This can be a true result, indicating bacteriostatic activity. 2. This is a known phenomenon for some bacterial strains. 3. Review your serial dilution and plating technique for accuracy. Ensure proper mixing at each dilution step. |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Prepare Piperacillin Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the piperacillin stock solution with CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the piperacillin dilutions and to a growth control well (containing only broth and inoculum). Include a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of piperacillin that shows no visible bacterial growth.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of piperacillin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Piperacillin/Tazobactam
| Quality Control Strain | Piperacillin/Tazobactam MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 1/4 - 8/4 |
| Pseudomonas aeruginosa ATCC 27853 | 1/4 - 8/4 |
| Escherichia coli ATCC 35218 | 0.5/4 - 2/4 |
Data sourced from CLSI M100 ED33.[6]
Visualizations
Caption: Workflow for determining MIC and MBC of piperacillin.
Caption: Piperacillin's mechanism and bacterial resistance pathways.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DD-001 Stability of piperacillin/tazobactam in elastomeric infusion pumps | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Does the piperacillin minimum inhibitory concentration for Pseudomonas aeruginosa influence clinical outcomes of children with pseudomonal bacteremia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
potential interference of piperacillin sodium in biochemical assays
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential interference of piperacillin sodium in various biochemical assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high creatinine levels in patient samples who are on piperacillin/tazobactam. Could this be an assay interference?
A1: Yes, this is a known interference. Piperacillin/tazobactam can cause falsely elevated results in serum creatinine assays that utilize the Jaffe method .[1][2][3][4][5] The interference is dependent on the concentration of the antibiotic in the sample.[1][3][4][5]
Q2: What is the mechanism of piperacillin interference in the Jaffe creatinine assay?
A2: The Jaffe reaction involves the reaction of creatinine with alkaline picrate to form a colored complex. Piperacillin, likely due to its carbonyl group, can also react with the alkaline picrate reagent, acting as a non-creatinine chromogen.[6] This cross-reactivity leads to an overestimation of the true creatinine concentration.
Q3: How can we mitigate the interference of piperacillin in creatinine measurements?
A3: The most effective way to avoid this interference is to use an enzymatic method for creatinine determination, as these methods are generally not affected by piperacillin.[7] If the Jaffe method must be used, it is crucial to be aware of this potential interference and interpret the results with caution, especially in patients receiving high doses of piperacillin/tazobactam or in cases where a blood sample may be contaminated with the intravenous fluid containing the drug.[1][4]
Q4: We have also noticed elevated total protein levels in samples from patients receiving piperacillin/tazobactam. Is this related to the antibiotic?
A4: Yes, similar to the creatinine assay, piperacillin/tazobactam has been shown to interfere with total protein measurements, specifically when using the biuret method , leading to falsely high results.[1][2][3][4][5]
Q5: What causes piperacillin to interfere with the biuret method for total protein?
A5: The biuret reagent contains copper ions that form a complex with peptide bonds in proteins. It is postulated that the chemical structure of piperacillin, and other drugs like carbenicillin and methicillin, can also form a colored complex with the biuret reagent, thus interfering with the assay.[4]
Q6: A patient on piperacillin/tazobactam returned a positive result for an Aspergillus galactomannan immunoassay, but there is low clinical suspicion for invasive aspergillosis. Could this be a false positive?
A6: This is a well-documented issue. Piperacillin/tazobactam can cause false-positive results in Aspergillus galactomannan (GM) enzyme-linked immunoassays (EIA).[8][9][10][11]
Q7: What is the reason for the false-positive Aspergillus GM tests with piperacillin/tazobactam?
A7: The primary cause is the contamination of some batches of piperacillin/tazobactam with galactomannan or substances with similar epitopes that are recognized by the monoclonal antibody used in the assay.[8][11] Piperacillin is a semi-synthetic antibiotic derived from a mold of the genus Penicillium, which contains galactomannan in its cell wall, and it is believed that this can be carried through the manufacturing process.[11] Importantly, this interference is often manufacturer-dependent.[9]
Q8: Are other laboratory abnormalities associated with piperacillin/tazobactam administration?
A8: Yes, prolonged use of piperacillin/tazobactam has been associated with several laboratory abnormalities that are generally considered adverse drug reactions rather than direct analytical interference. These include:
-
Hepatotoxicity: Elevations in liver enzymes such as alanine aminotransferase (ALT) and bilirubin have been reported.[12][13] The mechanism is thought to be related to hypersensitivity.[14]
-
Hematologic Abnormalities: These are rare but can be serious and include hemolytic anemia, thrombocytopenia, and neutropenia.[1][2][15] These effects are often immune-mediated or due to bone marrow suppression.[2][3][16]
Troubleshooting Guides
Issue: Unexpectedly High Creatinine or Total Protein Results
If you encounter unexpectedly high creatinine or total protein results in a patient receiving piperacillin/tazobactam, follow these troubleshooting steps:
Caption: Troubleshooting workflow for high creatinine or total protein.
Issue: Positive Aspergillus Galactomannan Result with Low Clinical Suspicion
For a positive Aspergillus galactomannan result in a patient on piperacillin/tazobactam without strong clinical evidence of fungal infection:
Caption: Troubleshooting for a positive Aspergillus GM test.
Quantitative Data Summary
The following tables summarize the quantitative effects of piperacillin/tazobactam interference on biochemical assays based on available literature.
Table 1: Effect of Piperacillin/Tazobactam on Serum Creatinine (Jaffe Method) and Total Protein (Biuret Method)
| Piperacillin Concentration (g/L) | Tazobactam Concentration (g/L) | Measured Creatinine (µmol/L) | Measured Total Protein (g/L) |
| 0 (Control) | 0 | 94 | 65 |
| 1.25 | 0.156 | 108 | 68 |
| 2.5 | 0.313 | 123 | 70 |
| 5 | 0.625 | 153 | 75 |
| 10 | 1.25 | 211 | 85 |
Data adapted from a study by Dimeski G, Kruger PS.[1][4]
Experimental Protocols
Protocol: Investigating Drug Interference in a Biochemical Assay
This protocol provides a general framework for assessing the in-vitro interference of a drug, such as this compound, on a specific biochemical assay.
Caption: General workflow for an in-vitro drug interference study.
Detailed Steps:
-
Sample Preparation:
-
Obtain a sufficient volume of pooled human serum with a known baseline concentration of the analyte of interest.
-
Prepare a concentrated stock solution of piperacillin/tazobactam. For example, dissolve the contents of a vial in de-ionized water to achieve a known concentration (e.g., 100 g/L piperacillin and 12.5 g/L tazobactam).[1][4]
-
-
Spiking Experiment:
-
Aliquot the pooled serum into several tubes.
-
Add increasing volumes of the piperacillin/tazobactam stock solution to the serum aliquots to achieve a range of final antibiotic concentrations that might be encountered clinically or in cases of sample contamination.
-
Prepare a control sample by adding an equivalent volume of saline or de-ionized water (the drug diluent) to an aliquot of the pooled serum.
-
-
Analysis:
-
Measure the analyte of interest (e.g., creatinine, total protein) in all the spiked samples and the control sample using the specific assay method being investigated (e.g., Jaffe method, biuret method).
-
-
Data Interpretation:
-
Calculate the difference in the measured analyte concentration between the spiked samples and the control.
-
Plot the change in analyte concentration against the concentration of piperacillin/tazobactam to determine if there is a concentration-dependent interference. A linear relationship would strongly suggest interference.[1]
-
References
- 1. Hematologic adverse effects induced by piperacillin-tazobactam: a systematic review of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperacillin/tazobactam Induced Myelosuppression | Lee | Journal of Clinical Medicine Research [jocmr.org]
- 4. Interference by piperacillin/tazobactam in the measurement of creatinine with the Jaffe method and of total protein with the biuret method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference by piperacillin/tazobactam in the measurement of creatinine with the Jaffe method and of total protein with the biuret method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of interference with the Jaffé reaction for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and Kinetics of False-Positive Aspergillus Galactomannan Test Results following Treatment with β-Lactam Antibiotics in Patients with Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. False positive galactomannan Platelia due to piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 12. Piperacillin-Tazobactam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperacillin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Piperacillin Sodium Animal Dosing Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal dosing studies with piperacillin sodium.
Frequently Asked Questions (FAQs)
Formulation and Preparation
Question 1: What are the recommended diluents for reconstituting this compound for animal injection?
For parenteral administration, this compound should be reconstituted with a compatible diluent. Commonly used and recommended diluents include:
Question 2: What is the solubility of this compound in common solvents?
This compound's solubility can vary depending on the solvent. It is generally very soluble in water and freely soluble in methanol and ethanol.[4] For research purposes, stock solutions can be prepared in organic solvents, but for biological experiments, further dilution into aqueous buffers or isotonic saline is necessary.[5]
Quantitative Data: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water | Very Soluble | [4] |
| Methanol | Freely Soluble | [4] |
| Ethanol | Freely Soluble (approx. 1 mg/mL) | [4][5] |
| Dimethyl sulfoxide (DMSO) | Approx. 10 mg/mL | [5] |
| Dimethylformamide (DMF) | Approx. 10 mg/mL | [5] |
| PBS (pH 7.2) | Approx. 3 mg/mL |[5] |
Question 3: How stable is reconstituted this compound solution and how should it be stored?
The stability of reconstituted this compound, often in combination with tazobactam, depends on the diluent, storage temperature, and container type. Solutions are generally stable for shorter periods at room temperature and longer periods under refrigeration.
Quantitative Data: Stability of Reconstituted Piperacillin/Tazobactam
| Diluent | Storage Temperature | Stability Duration | Reference |
|---|---|---|---|
| 0.9% NaCl or D5W | Room Temperature (20-25°C) | Up to 24 hours | [2] |
| 0.9% NaCl or D5W | Refrigerated (2-8°C) | Up to 48 hours | [2] |
| 0.9% NaCl or D5W in plastic bags | 25°C | 2 days | [3] |
| 0.9% NaCl or D5W in plastic bags | 5°C | 28 days | [3] |
| Citrate-buffered saline (0.3% w/v) | 2-8°C | Up to 13 days |[6] |
Note: Aqueous solutions of this compound salt are not recommended for storage for more than one day.[5] It is always best to use freshly prepared solutions for animal dosing studies.
Dosing and Administration
Question 4: What are the typical dosage ranges for piperacillin in common laboratory animals?
Dosing information for piperacillin in veterinary species is limited and often empirical.[7] Dosages are often extrapolated from human pediatric recommendations.
Quantitative Data: Exemplary Dosing Regimens
| Animal Species | Dosage Range | Administration Route | Frequency | Reference |
|---|---|---|---|---|
| Dogs | 25-50 mg/kg | IV | q4-6h | [7] |
| Dogs | 80-100 mg/kg (human pediatric guide) | Slow IV injection/infusion | q8h | [7] |
| Mice | 1.58 mg/animal (ED50 vs. P. aeruginosa) | Not specified | Not specified |[5] |
Question 5: What are the recommended administration routes for piperacillin in animal studies?
The most common route of administration in both clinical and preclinical settings is intravenous (IV) infusion.[8][9] Intramuscular (IM) injection is also possible, but can be painful.[7] Subcutaneous (SC) administration has been explored as a potential alternative.[8]
Question 6: Are there any known incompatibilities with other drugs during co-administration?
Yes, piperacillin has known incompatibilities. It should not be mixed in the same syringe or infusion bottle with aminoglycosides (e.g., gentamicin) as this can lead to inactivation of the aminoglycoside.[7][10] If co-administration is necessary, they should be administered separately.[10] Piperacillin is also chemically unstable in solutions containing only sodium bicarbonate.[2][11]
Troubleshooting Guides
Adverse Events and Unexpected Outcomes
Question 7: What should I do if I observe adverse reactions in my study animals after piperacillin administration?
Adverse reactions to piperacillin can occur. In humans, the most common are nausea, diarrhea, and skin rashes.[7] In animal toxicity studies, soft stool, decreased spontaneous motor activity, and local irritation at the injection site have been observed.[12] More severe, though less common, adverse effects can include nephrotoxicity.[13]
Troubleshooting Steps for Adverse Events:
-
Observe and Document: Carefully record all clinical signs and their severity.
-
Reduce Dose/Discontinue: Consider reducing the dose or temporarily discontinuing treatment to see if the adverse effects resolve.
-
Supportive Care: Provide appropriate supportive care based on the observed clinical signs (e.g., fluid therapy for diarrhea).
-
Necropsy and Histopathology: In case of mortality or at the end of the study, perform a thorough necropsy and histopathological examination of key organs, particularly the kidneys, to investigate for any drug-related toxicity.[13]
A study in mice indicated that piperacillin/tazobactam can induce direct nephrotoxicity associated with oxidative stress and mitochondrial damage in kidney tubular cells.[13][14]
Question 8: My experimental results show a lack of efficacy. What could be the potential reasons?
Several factors could contribute to a lack of efficacy in your study:
-
Inappropriate Dosing: The dose may be too low for the specific animal model and pathogen being studied.
-
Drug Stability: The reconstituted drug may have degraded due to improper storage or handling. Always use freshly prepared solutions when possible.
-
Bacterial Resistance: The bacterial strain used in your infection model may be resistant to piperacillin.[15]
-
Administration Route: The chosen administration route may not be providing adequate systemic exposure.
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound for Injection
This protocol describes the reconstitution of commercially available this compound for injection (often as piperacillin/tazobactam).
-
Aseptic Technique: Perform all steps under aseptic conditions in a laminar flow hood.
-
Vial Preparation: Gently tap the vial to loosen the lyophilized powder.[16]
-
Reconstitution: Using a sterile syringe, add the appropriate volume of a compatible diluent (e.g., 0.9% Sodium Chloride for Injection) to the vial. The volume of diluent will depend on the desired final concentration. For example, for a 4.5 g vial of piperacillin/tazobactam, 20 mL of diluent can be used.[17]
-
Dissolution: Swirl the vial gently until the powder is completely dissolved.[10][17]
-
Further Dilution: Withdraw the reconstituted solution and further dilute it to the desired final volume for administration (e.g., in a final volume of 50-150 mL for infusion).[2][17] The final concentration should be calculated based on the animal's weight and the target dose.
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration.[2]
Protocol 2: Intravenous (IV) Administration in a Rodent Model (Mouse)
This protocol outlines the procedure for IV administration of piperacillin solution via the lateral tail vein in a mouse.
-
Animal Restraint: Properly restrain the mouse, for example, using a commercial restraint device, to allow access to the lateral tail vein.
-
Tail Warming: Warm the tail using a heat lamp or warm water to dilate the veins, making them easier to visualize and access.
-
Syringe Preparation: Load a sterile insulin syringe (or a similar small-gauge syringe) with the prepared piperacillin solution. Ensure there are no air bubbles.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into the lateral tail vein. Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations
Caption: Workflow for this compound preparation and animal administration.
Caption: Logical steps for troubleshooting adverse events in animal studies.
References
- 1. drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. The Subcutaneous Administration of Beta-Lactams: A Case Report and Literary Review—To Do Small Things in a Great Way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Intravenous Piperacillin Administration in Patients Undergoing On-Line Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterimaxinc.com [sterimaxinc.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. [Single-dose toxicity studies of tazobactam/piperacillin and tazobactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Piperacillin/Tazobactam-Induced Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Piperacillin - Wikipedia [en.wikipedia.org]
- 16. fda.gov [fda.gov]
- 17. drugs.com [drugs.com]
recommended storage conditions for piperacillin sodium research-grade powder
This technical support center provides guidance on the storage, handling, and troubleshooting for research-grade piperacillin sodium powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound research-grade powder?
For optimal stability, this compound powder should be stored in a tightly sealed container in a dry place.[1][2][3] Specific temperature recommendations can vary by manufacturer, but generally fall into two categories:
Always refer to the manufacturer's instructions on the product label or safety data sheet (SDS) for the most accurate storage information.[3] The powder is hygroscopic, so it is crucial to keep the container tightly closed to prevent moisture absorption.[1]
Q2: How should I reconstitute this compound powder for my experiments?
To reconstitute this compound, use a compatible diluent such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[8] For research purposes, dissolving in a buffer solution like PBS at a pH of 7.0 is also a common practice.[2] After adding the diluent, swirl or shake the vial well until the powder is completely dissolved.[7][8]
Q3: How long is a reconstituted solution of this compound stable?
The stability of reconstituted this compound solutions is dependent on the storage temperature and the diluent used. Here's a general guideline:
-
Room Temperature (20°C to 25°C / 68°F to 77°F): Stable for up to 24 hours.[4][8]
-
Refrigerated (2°C to 8°C / 36°F to 46°F): Stable for up to 48 hours.[4][8] Some studies have shown stability for longer periods, up to 28 days, in specific intravenous bags and diluents.[9][10]
For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[11]
Q4: Can I freeze reconstituted this compound solutions?
While some sources suggest that frozen solutions can be stable, it is generally not recommended to freeze reconstituted vials.[8] If you need to store aliquots of a stock solution, freezing at -20°C or -80°C is a viable option.[11] However, thawed solutions should not be refrozen.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder appears discolored (not white to off-white), clumpy, or has an unusual odor. | Improper storage conditions (exposure to heat, light, or moisture), or the product may be degraded. | Do not use the powder. Contact the manufacturer for a replacement. |
| Reconstituted solution is cloudy, contains particulate matter, or has changed color. | Incomplete dissolution, precipitation, or chemical degradation.[13] | Visually inspect the solution before use.[8] If particulates or discoloration are present, discard the solution. Prepare a fresh solution, ensuring the powder is fully dissolved. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling of the solution. The pH of the solution may have shifted over time.[9][10] | Prepare fresh solutions for each experiment. Verify the pH of your experimental media after adding the this compound solution. Consider performing a stability test of your own under your specific experimental conditions. |
Storage and Stability Data Summary
The following table summarizes the storage conditions for this compound powder and its reconstituted solutions.
| Form | Condition | Temperature | Duration | Notes |
| Powder | Dry, protected from light | 2°C to 8°C | As per manufacturer's expiry date | Recommended by several suppliers for long-term stability.[1][2] |
| 15°C to 30°C | As per manufacturer's expiry date | Also a common recommendation, check product-specific guidelines.[4][5][6] | ||
| Reconstituted Solution | In compatible diluent | Room Temperature (20°C to 25°C) | Up to 24 hours | Discard any unused portion after this time.[4][8] |
| Refrigerated (2°C to 8°C) | Up to 48 hours | Discard any unused portion after this time.[4][8] | ||
| Frozen | -20°C | Up to 1 month[11] | ||
| -80°C | Up to 6 months[11] |
Experimental Protocols
Protocol: Stability Assessment of Reconstituted this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a reconstituted this compound solution.
1. Objective: To determine the concentration and degradation of this compound in a solution over time under specific storage conditions.
2. Materials:
-
This compound research-grade powder
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Phosphate buffer
-
C18 HPLC column
-
HPLC system with UV detector
-
Sterile vials and diluents
3. Method: a. Preparation of Standard Solution: Accurately weigh and dissolve this compound in the chosen diluent to prepare a stock solution of known concentration. Further dilute to create a series of calibration standards. b. Preparation of Test Solution: Reconstitute this compound in the desired diluent to the final experimental concentration. c. Storage: Store the test solution under the desired conditions (e.g., 25°C or 4°C). d. Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution. e. HPLC Analysis: i. Set up the HPLC system with a suitable mobile phase (e.g., a mixture of phosphate buffer and methanol). ii. Equilibrate the C18 column. iii. Inject the calibration standards to generate a standard curve. iv. Inject the samples from each time point. v. Monitor the elution of piperacillin and any degradation products using a UV detector at an appropriate wavelength (e.g., 215 nm).[14] f. Data Analysis: i. Calculate the concentration of this compound in each sample using the standard curve. ii. Determine the percentage of the initial concentration remaining at each time point. iii. Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.[14]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting unexpected experimental results.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound, powder, 5 g [Sigma-P8396] | Unicat [unicat.msf.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. piramalcriticalcare.us [piramalcriticalcare.us]
- 6. us.provepharm.com [us.provepharm.com]
- 7. fda.gov [fda.gov]
- 8. globalrph.com [globalrph.com]
- 9. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. EP1959933B1 - Process for the preparation of lyophilized this compound in combination with tazobactam sodium, with improved stability after reconstitution - Google Patents [patents.google.com]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: The Influence of pH on the In Vitro Antibacterial Activity of Piperacillin Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the in vitro antibacterial activity of piperacillin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: The optimal stability for this compound in aqueous solutions is at a neutral pH, approximately between 6.5 and 7.0.[1] Deviations into either acidic or alkaline conditions can lead to the degradation of the piperacillin molecule.[2][3]
Q2: How does an acidic pH affect the structure and activity of piperacillin?
A2: In acidic environments, the β-lactam ring of piperacillin is susceptible to hydrolysis, leading to its degradation.[2] This degradation reduces the antibacterial efficacy of the drug. For instance, studies have shown that an acidic pH decreases the in vitro susceptibility of the Bacteroides fragilis group to piperacillin-tazobactam.[4][5] One study observed a 55% reduction in the peak area of piperacillin after 6 hours at 30°C under acidic conditions.[3]
Q3: What is the effect of an alkaline pH on piperacillin?
A3: Piperacillin is highly unstable in alkaline solutions. Under these conditions, the piperazinyl ring undergoes hydrolysis at a much faster rate than the β-lactam moiety.[2] In strongly alkaline environments, piperacillin degradation is rapid, with virtually no active compound remaining after just a few minutes.[3]
Q4: Can the pH of the growth medium affect the Minimum Inhibitory Concentration (MIC) results for piperacillin?
A4: Yes, the pH of the testing medium can significantly influence the MIC values. An acidic pH has been shown to increase the geometric mean MIC of piperacillin-tazobactam against the Bacteroides fragilis group, indicating a decrease in antibacterial activity.[4][5] It is crucial to control and report the pH of the medium when conducting susceptibility testing.
Q5: How can I maintain a stable pH in my piperacillin stock solutions and experimental assays?
A5: To maintain a stable, neutral pH, it is recommended to use buffered solutions. Citrate-buffered saline at a pH of 7.0 has been shown to significantly improve the stability of piperacillin/tazobactam solutions compared to unbuffered saline.[1][3][6] Some commercial formulations of piperacillin/tazobactam include sodium citrate as a buffering agent to maintain a favorable pH.[7]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected MIC values for piperacillin.
-
Possible Cause: The pH of the prepared Mueller-Hinton broth or other testing medium may have drifted to the acidic range. Acidic conditions can degrade piperacillin and reduce its apparent activity.[4][5]
-
Troubleshooting Steps:
-
Measure the pH of your prepared medium before and after the addition of piperacillin and before inoculation.
-
Ensure the pH is within the optimal range for piperacillin stability (pH 6.5-7.0).[1]
-
If necessary, buffer the medium to maintain a stable pH throughout the experiment.
-
Always prepare fresh piperacillin stock solutions in a suitable buffer immediately before use.
-
Problem 2: Rapid loss of piperacillin activity in a stock solution.
-
Possible Cause: The stock solution was prepared in a diluent with a pH outside the optimal stability range. Both highly acidic and highly alkaline conditions cause rapid degradation.[2][3]
-
Troubleshooting Steps:
-
Check the pH of the diluent used for reconstitution (e.g., sterile water, saline).
-
Reconstitute this compound in a buffered solution, such as citrate-buffered saline at pH 7.0, to enhance stability.[3][6]
-
Store reconstituted solutions at recommended temperatures (e.g., refrigerated at 2-8°C) and for limited periods as stability decreases over time.
-
Problem 3: Formation of particulate matter in piperacillin solutions.
-
Possible Cause: This can be due to the degradation of piperacillin and the formation of less soluble degradation products, a process that can be exacerbated by pH variations and the presence of certain metal ions.[7][8]
-
Troubleshooting Steps:
-
Ensure the pH of the diluent is controlled, preferably by using a citrate buffer.[1]
-
Use high-purity water and reagents to minimize contamination with metal ions that can catalyze degradation.[2]
-
Visually inspect solutions for any precipitation after preparation and before use.
-
Consider using a formulation of piperacillin that includes a chelating agent like EDTA if metal ion contamination is a concern.[7]
-
Data Presentation
Table 1: Influence of pH on the Geometric Mean MIC of Piperacillin-Tazobactam against Bacteroides fragilis Group Isolates
| pH of Medium | Geometric Mean MIC (µg/mL) |
| 7.1 | Lowest |
| 6.3 | Intermediate |
| 5.8 | Highest |
This table is a qualitative summary based on findings that the geometric mean MIC was lowest at pH 7.1, intermediate at pH 6.3, and highest at pH 5.8, indicating decreased antibacterial activity at lower pH levels.[4][5]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values using Broth Microdilution
This protocol is a standard method for assessing the impact of pH on the antibacterial activity of piperacillin.[9][10]
-
Preparation of pH-Adjusted Media:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Divide the broth into three aliquots. Adjust the pH of these aliquots to the target values (e.g., 5.8, 6.3, and 7.1) using sterile HCl or NaOH.
-
Sterilize the pH-adjusted media by filtration. Verify the final pH of each batch.
-
-
Preparation of Piperacillin Stock Solution:
-
Aseptically prepare a stock solution of this compound in a neutral, buffered diluent (e.g., citrate-buffered saline, pH 7.0) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of MIC Plates:
-
Use sterile 96-well microtiter plates for each pH condition.
-
Add 100 µL of the corresponding pH-adjusted CAMHB to all wells.
-
Perform a two-fold serial dilution of the piperacillin stock solution across the plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (media only, no bacteria) for each plate.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., a strain of P. aeruginosa or B. fragilis) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Cover the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic conditions for B. fragilis).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of piperacillin that completely inhibits visible bacterial growth.[9]
-
Mandatory Visualizations
References
- 1. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cove… | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. e-opat.com [e-opat.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
quality control parameters for piperacillin sodium in experimental setups
Welcome to the technical support center for the experimental use of piperacillin sodium. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the penicillin class.[1] Its bactericidal activity comes from inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the final stage of peptidoglycan synthesis.[2] Cell lysis is then triggered by the cell's own autolytic enzymes.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a crystalline solid.[1] For aqueous solutions, you can dissolve the solid directly in buffers like PBS (pH 7.2), where its solubility is approximately 3 mg/mL.[3] For higher concentrations, organic solvents such as DMSO and DMF (solubility approx. 10 mg/mL) or ethanol (approx. 1 mg/mL) can be used.[1] When using organic solvents to create a stock solution, it is recommended to purge the solvent with an inert gas. Subsequent dilutions into aqueous buffers or isotonic saline should be made before biological experiments.[1] Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1] For PBS, solubility can be up to 100 mg/mL, though ultrasonic assistance may be needed.[4]
Q3: What are the recommended storage conditions for this compound powder and its solutions?
A3:
-
Powder: The solid crystalline form should be stored at -20°C for long-term stability, where it can be stable for ≥4 years.[1] Some suppliers recommend storage at 2-8°C.[5] Always refer to the certificate of analysis provided by your supplier.
-
Stock Solutions: For solutions in organic solvents, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[4] It is not recommended to store aqueous solutions for more than one day.[1]
-
Diluted Solutions (for administration): Stability depends on the diluent and temperature. In 5% dextrose or 0.9% sodium chloride, solutions are stable for about 2 days at 25°C and 28 days at 5°C.[6][7]
Q4: What are the key quality control parameters I should check on a Certificate of Analysis (CofA)?
A4: A typical Certificate of Analysis for this compound should include parameters such as appearance, pH of a solution, water content, limits for related compounds or impurities, and an assay to determine the potency or purity.[5][8][9]
Troubleshooting Guide
Q1: My experimental results are inconsistent. What could be the cause?
A1: Inconsistent results can stem from the degradation of this compound. Several factors can contribute to this:
-
Improper Storage: Both the solid powder and its solutions have specific storage requirements. Storing at incorrect temperatures or for extended periods can lead to degradation.[1][4] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment.[1]
-
Solution pH: The pH of the solution can affect stability.[6][7] A slight decrease in pH has been observed during storage.[6][7] Penicillins are generally most stable between pH 6 and 7.[10]
-
Contamination: Ensure all solvents and materials used for solution preparation are sterile and free of contaminants that could accelerate degradation.
-
Presence of Other Substances: The presence of other compounds, such as the β-lactamase inhibitor tazobactam, can have a slight adverse effect on the stability of this compound.[6][7]
Q2: I observed precipitation or cloudiness in my prepared this compound solution. What should I do?
A2: Precipitation or cloudiness can indicate several issues:
-
Exceeded Solubility Limit: You may have exceeded the solubility of this compound in the chosen solvent. Verify the concentration against known solubility data.[1][3][4]
-
Degradation: The precipitate could be a degradation product. Piperacillin can degrade into less soluble compounds.[11][12] This is more likely if the solution was not prepared fresh or was stored improperly.
-
Low Temperature: If you are dissolving the compound in a buffer at a low temperature, solubility might be reduced. Gentle warming and/or sonication can aid dissolution.[4]
-
Solution: It is recommended to discard the solution and prepare a fresh one, ensuring the concentration is within the solubility limits and using high-purity solvents.
Q3: My purity analysis by HPLC shows unexpected peaks. What are they?
A3: Unexpected peaks in an HPLC chromatogram are likely related substances, impurities from the manufacturing process, or degradation products.[13] Known impurities include BP impurities A, C, D, E, and F.[13] Degradation can lead to the formation of various other compounds, such as isomers of piperacillin or polymers.[13] If you are using piperacillin in combination with tazobactam, ensure your analytical method can resolve both compounds and their respective degradants.[11] Forced degradation studies under acidic, alkaline, and oxidative conditions can help identify potential degradation product peaks.[12]
Data and Protocols
Quality Control Parameters
The following table summarizes typical quality control specifications for this compound based on official monographs and supplier certificates of analysis.
| Parameter | Specification | Source |
| Appearance | White or off-white crystalline powder | [5][8] |
| Identification | Conforms to reference spectrum (e.g., IR) | [9] |
| pH | 5.5 - 7.5 (for a 1g in 4mL water solution) | [5][9] |
| Water Content | Not more than 2.0% | [5] |
| Purity (Assay) | 863 µg/mg – 1,007 µg/mg (on dried basis) | [5] |
| Related Compounds | Compound A: Not more than 2.0%Compound C: Not more than 1.0% | [5] |
| Heavy Metals | Not more than 10 ppm | [9] |
| Solubility | Solution in water (1.0g in 10mL) is clear and colorless | [9] |
Stability of this compound Solutions
This table provides a summary of stability data for this compound solutions under various conditions.
| Concentration | Diluent | Storage Temp. | Stability Period | Container | Source |
| 1.0 g/dL | 5% Dextrose or 0.9% NaCl | 25°C (Room Temp) | 2 days | Plastic Bags | [7] |
| 1.0 g/dL | 5% Dextrose or 0.9% NaCl | 5°C (Refrigerated) | 28 days | Plastic Bags | [7] |
| 1.0 g/dL | 5% Dextrose or 0.9% NaCl | -10°C (Frozen) | At least 71 days | Plastic Bags | [7] |
| 3g or 4g/100mL | 0.9% NaCl | 23°C (Room Temp) | ~5 days (<10% loss) | EVA Plastic Bags | [14] |
| 3g or 4g/100mL | 0.9% NaCl | 4°C (Refrigerated) | 21 days (<10% loss) | EVA Plastic Bags | [14] |
| Stock Solution | Organic Solvents | -20°C | 1 month | Sealed Vial | [4] |
| Stock Solution | Organic Solvents | -80°C | 6 months | Sealed Vial | [4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound and separating it from its related substances.
1. Objective: To quantify the purity of a this compound sample and identify any related substances using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
3. Method:
-
Mobile Phase Preparation: Prepare a buffer of 0.02 M potassium dihydrogen orthophosphate and adjust the pH to 2.5 with orthophosphoric acid (Mobile Phase A).[12] Use HPLC-grade acetonitrile as Mobile Phase B. The final mobile phase can be a mixture of buffer and acetonitrile (e.g., 55:45 v/v) for isocratic elution or run on a gradient for better separation of impurities.[11][13]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 400 µg/mL).[11] Prepare a series of dilutions from the stock to create calibration standards across a suitable concentration range (e.g., 10-96 µg/mL).[11]
-
Sample Solution Preparation: Prepare the this compound sample to be tested in the mobile phase at a concentration within the calibration range (e.g., 40 µg/mL).[11]
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solution in triplicate.
-
Identify the piperacillin peak based on the retention time of the standard.
-
Calculate the area of the main piperacillin peak and any impurity peaks.
-
4. Data Analysis:
-
Purity Calculation: Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks. % Purity = (Area of Piperacillin Peak / Total Area of All Peaks) x 100
-
Impurity Quantification: Quantify known impurities using their respective reference standards or calculate their percentage relative to the main peak area if standards are unavailable.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. Stability of this compound in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lv.sonwuapi.com [lv.sonwuapi.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of impurity spectra in this compound for injection...: Ingenta Connect [ingentaconnect.com]
- 14. Stability of piperacillin and ticarcillin in AutoDose infusion system bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Piperacillin Sodium Experimental Outcomes
Welcome to the Technical Support Center for piperacillin sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common sources of variability in experimental outcomes involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, piperacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[3][5] This prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall.[5][6] The resulting weakened cell wall leads to cell lysis and bacterial death.[5][6]
Q2: Why is piperacillin often used in combination with tazobactam?
A2: Tazobactam is a β-lactamase inhibitor.[2][4] Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][7] Tazobactam itself has minimal antibacterial activity but irreversibly inhibits many β-lactamases, thereby protecting piperacillin from degradation and extending its antibacterial spectrum to include β-lactamase-producing strains.[1][2][8]
Q3: What are the common causes of variability in in vitro experiments with this compound?
A3: Variability in experimental outcomes with this compound can arise from several factors:
-
Product Quality and Handling: Lot-to-lot variability in the purity and potency of this compound can occur. Improper storage and handling of stock solutions can lead to degradation.
-
Experimental Conditions: Factors such as pH of the medium, the presence of certain ions, and the specific growth media used can influence the stability and activity of piperacillin.
-
Antimicrobial Susceptibility Testing (AST) Methodology: The choice of AST method (e.g., broth microdilution, disk diffusion, gradient strips) can impact results. Inoculum size, incubation time, and the presence of β-lactamases in the test organism are critical variables.
-
Stability of Piperacillin in Solution: Piperacillin is susceptible to degradation in aqueous solutions, with the rate of degradation influenced by temperature, pH, and the presence of other substances.
Troubleshooting Guides
Guide 1: Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Problem: You are observing significant variability in Minimum Inhibitory Concentration (MIC) values for piperacillin against the same bacterial strain.
dot```dot graph Troubleshooting_AST { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", fontcolor="#202124"];
Start [label="Inconsistent\nMIC Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_QC [label="Verify QC Strain\nResults in Range?"]; QC_Fail [label="QC Failed", shape=diamond, fillcolor="#FBBC05"]; QC_Pass [label="QC Passed"]; Review_Protocol [label="Review AST Protocol:\n- Inoculum density\n- Incubation time/temp\n- Media preparation"]; Check_Reagents [label="Check Reagents:\n- Piperacillin stock solution\n- Media quality\n- Tazobactam (if used)"]; Reagent_Issue [label="Reagent Issue Identified", shape=diamond, fillcolor="#FBBC05"]; Reagent_OK [label="Reagents OK"]; Investigate_Organism [label="Investigate Test Organism:\n- Purity check\n- Verify identity\n- Test for β-lactamase production"]; Organism_Issue [label="Organism Issue Identified", shape=diamond, fillcolor="#FBBC05"]; Organism_OK [label="Organism OK"]; Consult [label="Consult Literature/\nSupport for Known\nVariability with Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_QC [label="Troubleshoot QC Failure:\n- New QC stock\n- Review QC procedure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prepare_New [label="Prepare Fresh Reagents", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Re_Isolate [label="Re-isolate and Confirm\nOrganism Identity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_QC; Check_QC -> QC_Fail [label="No"]; Check_QC -> QC_Pass [label="Yes"]; QC_Fail -> Troubleshoot_QC; QC_Pass -> Review_Protocol; Review_Protocol -> Check_Reagents; Check_Reagents -> Reagent_Issue [label="Issue Found"]; Check_Reagents -> Reagent_OK [label="No Issue"]; Reagent_Issue -> Prepare_New; Reagent_OK -> Investigate_Organism; Investigate_Organism -> Organism_Issue [label="Issue Found"]; Investigate_Organism -> Organism_OK [label="No Issue"]; Organism_Issue -> Re_Isolate; Organism_OK -> Consult; }
Caption: Mechanism of action of piperacillin.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medschool.co [medschool.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. news-medical.net [news-medical.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mims.com [mims.com]
Validation & Comparative
A Comparative Analysis of Piperacillin Sodium and Novel Beta-Lactam Antibiotics in Combating Bacterial Infections
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers and clinicians require a clear understanding of the comparative efficacy of established and novel antibiotic therapies. This guide provides a detailed comparison of piperacillin sodium, a widely used beta-lactam antibiotic, with several newer beta-lactam/beta-lactamase inhibitor combinations. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of recent clinical trial data, in vitro susceptibility profiles, and the underlying mechanisms of action and resistance.
Executive Summary
Piperacillin, often combined with the beta-lactamase inhibitor tazobactam, has long been a cornerstone in the treatment of serious bacterial infections. However, the emergence of multidrug-resistant organisms has necessitated the development of new beta-lactam antibiotics with enhanced stability against a broader spectrum of beta-lactamases. This guide evaluates the performance of piperacillin/tazobactam against newer agents, including meropenem/vaborbactam, imipenem/relebactam, ceftolozane/tazobactam, ceftazidime/avibactam, and cefiderocol. Clinical trial data suggests that while piperacillin/tazobactam remains a potent antibiotic, newer agents demonstrate non-inferiority and, in some cases, superiority against specific resistant pathogens. In vitro susceptibility data further delineates the specific strengths of each agent against key bacterial species.
In Vitro Susceptibility
The in vitro activity of piperacillin/tazobactam and newer beta-lactam antibiotics against common Gram-negative pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Activity (MIC50/MIC90 in µg/mL) Against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Piperacillin/Tazobactam | 4 | 128[1][2] |
| Ceftolozane/Tazobactam | 0.5 | 2[1][2] |
| Ceftazidime/Avibactam | 2 | 8[1][2] |
| Imipenem/Relebactam | - | 8[3] |
| Cefiderocol | 1 | 8[4] |
Table 2: In Vitro Activity (MIC50/MIC90 in µg/mL) Against Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Piperacillin/Tazobactam | 8 | >512 |
| Ceftazidime/Avibactam | ≤1 | 2 |
| Meropenem/Vaborbactam | - | - |
| Cefiderocol | - | - |
Note: Comprehensive MIC data for all newer agents against K. pneumoniae was not consistently available in the reviewed literature.
Table 3: In Vitro Activity (MIC50/MIC90 in µg/mL) Against Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Piperacillin/Tazobactam | 8 | 256 |
| Meropenem/Vaborbactam | - | - |
Note: Comprehensive MIC data for all newer agents against E. coli was not consistently available in the reviewed literature.
Clinical Efficacy: Head-to-Head Trials
Randomized controlled trials provide the most robust evidence for comparing the clinical efficacy of different antibiotic regimens.
TANGO I: Meropenem/Vaborbactam vs. Piperacillin/Tazobactam for Complicated Urinary Tract Infections (cUTI)
The TANGO I trial demonstrated that meropenem/vaborbactam was non-inferior to piperacillin/tazobactam for the treatment of cUTI.[5] For the FDA primary endpoint of overall success (a composite of clinical cure or improvement and microbial eradication), meropenem/vaborbactam showed a success rate of 98.4% compared to 94.0% for piperacillin/tazobactam.[5]
Table 4: Clinical Outcomes of the TANGO I Trial [5]
| Outcome | Meropenem/Vaborbactam (n=192) | Piperacillin/Tazobactam (n=182) | Difference (95% CI) |
| Overall Success (FDA) | 98.4% (189/192) | 94.0% (171/182) | 4.5% (0.7% to 9.1%) |
| Microbial Eradication (EMA) | 66.7% (128/192) | 57.7% (105/182) | 9.0% (-0.9% to 18.7%) |
RESTORE-IMI 2: Imipenem/Relebactam vs. Piperacillin/Tazobactam for Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
In the RESTORE-IMI 2 trial, imipenem/cilastatin/relebactam was found to be non-inferior to piperacillin/tazobactam for the treatment of HABP/VABP.[6] The 28-day all-cause mortality was 15.9% for the imipenem/relebactam group and 21.3% for the piperacillin/tazobactam group.[6]
Table 5: Clinical Outcomes of the RESTORE-IMI 2 Trial [6]
| Outcome | Imipenem/Relebactam (n=264) | Piperacillin/Tazobactam (n=267) | Difference (95% CI) |
| Day 28 All-Cause Mortality | 15.9% | 21.3% | -5.3% (-11.9% to 1.2%) |
| Favorable Clinical Response | 61.0% | 55.8% | 5.0% (-3.2% to 13.2%) |
Experimental Protocols
TANGO I Trial Methodology
-
Study Design: Phase 3, multicenter, randomized, double-blind, double-dummy, active-control trial.[7]
-
Participants: Adults (≥18 years) with complicated urinary tract infection or acute pyelonephritis.
-
Intervention: Patients were randomized 1:1 to receive either meropenem-vaborbactam (2g/2g) infused over 3 hours every 8 hours, or piperacillin-tazobactam (4g/0.5g) infused over 30 minutes every 8 hours.[7]
-
Primary Endpoints:
-
FDA: Overall success (clinical cure or improvement and microbial eradication) at the end of intravenous treatment.
-
EMA: Microbial eradication at the test-of-cure visit.[7]
-
RESTORE-IMI 2 Trial Methodology
-
Study Design: Phase 3, randomized, controlled, double-blind trial.[6]
-
Participants: Adults with hospital-acquired or ventilator-associated bacterial pneumonia.
-
Intervention: Patients were randomized 1:1 to receive either imipenem/cilastatin/relebactam (500mg/500mg/250mg) or piperacillin/tazobactam (4g/500mg) intravenously every 6 hours for 7-14 days.[6]
-
Primary Endpoint: Day 28 all-cause mortality in the modified intent-to-treat (MITT) population.[6]
-
Key Secondary Endpoint: Clinical response 7-14 days after completing therapy in the MITT population.[6]
Mechanisms of Action and Resistance
The efficacy of beta-lactam antibiotics hinges on their ability to inhibit bacterial cell wall synthesis. Resistance to these agents is primarily mediated by beta-lactamase enzymes.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Beta-lactam antibiotics mimic the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan layer of the bacterial cell wall.[8] By binding to the active site of PBPs, beta-lactams inhibit their function, leading to a weakened cell wall and eventual cell lysis.[8]
Caption: Beta-lactam antibiotics inhibit Penicillin-Binding Proteins (PBPs).
Mechanism of Resistance: Beta-Lactamase Hydrolysis
The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[9]
Caption: Beta-lactamase inhibitors protect antibiotics from enzymatic degradation.
Experimental Workflow: Antimicrobial Susceptibility Testing
The in vitro efficacy of antibiotics is determined through antimicrobial susceptibility testing (AST), which measures the minimum inhibitory concentration (MIC).
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Susceptibility to Imipenem/Relebactam of Pseudomonas aeruginosa and Acinetobacter baumannii Isolates from Chinese Intra-Abdominal, Respiratory and Urinary Tract Infections: SMART 2015 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. journals.asm.org [journals.asm.org]
- 9. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Piperacillin Sodium vs. Meropenem: A Comparative Guide for Treating Multi-Drug Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multi-drug resistant (MDR) strains presents a significant challenge in clinical settings, necessitating a careful evaluation of available therapeutic options. This guide provides an objective comparison of two critical β-lactam antibiotics, piperacillin (commonly formulated with the β-lactamase inhibitor tazobactam) and meropenem, in the context of combating MDR P. aeruginosa.
Mechanisms of Action and Resistance
Both piperacillin and meropenem belong to the β-lactam class of antibiotics, exerting their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
However, the efficacy of these drugs is frequently compromised by various resistance mechanisms developed by P. aeruginosa. Key mechanisms include:
-
β-Lactamase Production: The bacteria may produce enzymes, such as AmpC β-lactamases, that hydrolyze and inactivate the β-lactam antibiotic. While tazobactam is added to piperacillin to inhibit many β-lactamases, some, like overexpressed chromosomal AmpC, can still confer resistance.[1][2]
-
Efflux Pumps: MDR P. aeruginosa often overexpresses multi-drug efflux systems, such as MexAB-OprM. These pumps actively transport antibiotics out of the bacterial cell, preventing them from reaching their PBP targets.[1][2][3] This mechanism can affect both piperacillin and meropenem.[1][2]
-
Porin Channel Modification: Carbapenems like meropenem typically enter the bacterial cell through the Outer Porin D (OprD) channel. Loss or downregulation of this porin is a primary mechanism of resistance to carbapenems, particularly imipenem, and contributes to reduced susceptibility to meropenem.[1][3]
Caption: Key resistance mechanisms in P. aeruginosa against β-lactam antibiotics.
Comparative Efficacy: Quantitative Data
The choice between piperacillin/tazobactam and meropenem is often guided by local susceptibility patterns and the specific clinical scenario. Meropenem, a carbapenem, is generally considered a broader-spectrum agent and is often reserved for more severe or highly resistant infections to mitigate the development of carbapenem resistance.[4]
In Vitro Susceptibility Data
In vitro studies provide a baseline for comparing the intrinsic activity of these antibiotics against MDR P. aeruginosa.
| Study Cohort / Region | Antibiotic | Susceptibility Rate (%) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Brazilian ICUs [5] | Piperacillin/Tazobactam | 76.7% | - | - |
| Meropenem | 72.2% | - | - | |
| Khartoum, Sudan [4][6] | Piperacillin | 74.3% | - | - |
| Meropenem | 97.1% | - | - | |
| Japan (Blood Isolates) [1] | Piperacillin/Tazobactam | ~87% | - | - |
| Meropenem | 80.4% | - | - |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Data not always available.
Clinical and Microbiological Outcomes
Clinical trials comparing these agents for MDR P. aeruginosa specifically are limited, but broader studies in patients with severe infections provide valuable insights.
| Outcome Metric | Piperacillin/Tazobactam | Meropenem | Study Context / Population |
| Clinical Cure Rate | 77% | 77% | P. aeruginosa bacteremia (pooled with ceftazidime)[7] |
| Microbiological Cure Rate | 68% (Lower than comparators, p=0.037) | 93% (Pooled with ceftazidime) | P. aeruginosa bacteremia[7] |
| 30-Day Mortality | 12.3% | 3.7% | Bacteremia from ESBL-producing E. coli or Klebsiella (MERINO trial)[8][9] |
| Clinical Response | 81.99% | 87.94% | Critically ill patients with sepsis[10] |
| Emergence of Resistance | 31.6% of isolates became resistant during ICU stay | 22.0% of isolates became resistant during ICU stay | ICU patients with initially susceptible P. aeruginosa[11] |
Note: The MERINO trial, while influential, focused on ESBL-producing Enterobacterales, not exclusively MDR P. aeruginosa, but is often cited in discussions of β-lactam choices.[8][9]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
A crucial experiment to guide therapeutic decisions is determining the susceptibility of a bacterial isolate to various antibiotics. The Kirby-Bauer disk diffusion method is a widely used qualitative technique.
Methodology: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.
-
Disk Application: Paper disks impregnated with a known concentration of piperacillin/tazobactam and meropenem are placed on the agar surface.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameters are compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R) to each antibiotic.[4]
Caption: Standard experimental workflow for antimicrobial susceptibility testing.
Conclusion
The decision between piperacillin/tazobactam and meropenem for treating MDR P. aeruginosa is complex and must be evidence-based.
-
Piperacillin/tazobactam remains a valuable option, particularly when susceptibility is confirmed. However, its efficacy can be compromised by resistance mechanisms like AmpC hyperproduction and certain efflux pumps.[1][2] A lower microbiological cure rate in one study on bacteremia is a point of caution.[7]
-
Meropenem generally exhibits potent in vitro activity and is often favored for severe, empirically treated nosocomial infections where MDR organisms are suspected.[5] However, its overuse is a major driver of carbapenem resistance, one of the most critical threats in infectious disease.[11] The loss of the OprD porin is a significant and specific resistance mechanism against carbapenems.[3]
For drug development professionals, understanding these distinct resistance pathways is crucial for designing novel agents. For researchers and clinicians, the data underscores the importance of antibiotic stewardship. While meropenem may be necessary for highly resistant strains, piperacillin/tazobactam is a carbapenem-sparing alternative that should be used whenever susceptibility is demonstrated to preserve the efficacy of last-line carbapenems.
References
- 1. Antimicrobial susceptibility and resistance mechanisms to antipseudomonal β-lactams in Pseudomonas aeruginosa isolates from blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usa-journals.com [usa-journals.com]
- 5. jmilabs.com [jmilabs.com]
- 6. In Vitro Sensitivity of Pseudomonas Aeruginosa to Piperacillin, Azlocillin, Imipenem and Meropenem [repository.sustech.edu]
- 7. Outcomes in Documented Pseudomonas aeruginosa Bacteremia Treated with Intermittent IV Infusion of Ceftazidime, Meropenem, or Piperacillin–Tazobactam: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meropenem vs. Piperacillin-tazobactam for Bacteremia… | Clinician.com [clinician.com]
- 9. jwatch.org [jwatch.org]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of antimicrobial resistance to Pseudomonas aeruginosa in the intensive care unit: association with the duration of antibiotic exposure and mode of administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Piperacillin Sodium in a Neutropenic Mouse Model: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the efficacy of piperacillin sodium, a widely used beta-lactam antibiotic, in a neutropenic mouse model of bacterial infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of piperacillin's performance against other antimicrobial agents in a preclinical setting. The neutropenic mouse model is a cornerstone in antimicrobial research, mimicking the immunocompromised state of patients undergoing chemotherapy and offering a standardized platform for evaluating antibiotic efficacy.[1][2]
The primary measure of efficacy in these studies is the reduction in bacterial load, typically expressed as the change in the logarithm of colony-forming units (CFU) per thigh muscle tissue. This quantitative endpoint allows for a direct comparison of the bactericidal or bacteriostatic activity of different antibiotics.
Experimental Protocols
The data compiled in this guide is derived from studies utilizing a standardized neutropenic mouse thigh infection model. While minor variations exist between studies, the core methodology is consistent.
1. Induction of Neutropenia: Immunocompetent mice, typically of the ICR or a similar strain, are rendered neutropenic through the intraperitoneal administration of cyclophosphamide.[3][4] A common and effective regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[3][4] This protocol results in a state of profound neutropenia (≤100 neutrophils/mm³), rendering the mice susceptible to bacterial infection.[4]
2. Bacterial Challenge: Two hours prior to the initiation of antibiotic therapy, a bacterial suspension is injected directly into the thigh muscle of the mice.[5] The inoculum is typically prepared from a logarithmic-phase culture to ensure bacterial virulence. The concentration of the bacterial suspension is standardized to deliver a predetermined number of CFUs, often in the range of 10⁶ to 10⁷ CFUs per thigh.[4] Common challenge organisms in this model that are of high clinical relevance for neutropenic patients include Pseudomonas aeruginosa, and extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli and Klebsiella pneumoniae.
3. Antibiotic Treatment and Efficacy Assessment: Antibiotic therapy is initiated at a specified time point post-infection, typically two hours.[5] The drugs are administered via a route that ensures systemic exposure, such as subcutaneous or intraperitoneal injection. Dosing schedules are designed to mimic human pharmacokinetic profiles where possible. After a 24-hour treatment period, the mice are euthanized, and the thigh muscles are aseptically harvested, homogenized, and serially diluted. The dilutions are then plated on appropriate agar media to determine the number of viable bacteria (CFUs) remaining in the tissue.[3] The change in log₁₀ CFU/thigh from the start of treatment is the primary endpoint for assessing efficacy.
Below is a workflow diagram illustrating the key steps in the neutropenic mouse thigh infection model.
Comparative Efficacy Data
The following tables summarize the efficacy of piperacillin-tazobactam and its key comparators against common Gram-negative pathogens in the neutropenic mouse thigh model. It is important to note that the data presented is compiled from different studies. While the experimental models are highly similar, they are not direct head-to-head comparisons within the same experiment. Therefore, these comparisons should be interpreted with consideration of potential inter-study variability.
Table 1: Efficacy Against Pseudomonas aeruginosa
| Antibiotic | Dosing Regimen (in mice) | Bacterial Strain | Initial Bacterial Load (log₁₀ CFU/thigh) | Change in Bacterial Load (Δlog₁₀ CFU/thigh) after 24h | Reference |
| Piperacillin/Tazobactam | 4800 mg/kg/day (divided q3h) | ATCC 29212 (surrogate for some Gram-negatives) | ~5.5 | Stasis to modest reduction (PD parameter dependent) | [6][7] |
| Imipenem/Cilastatin | Dose-dependent (q2h) | β-lactamase producing P. aeruginosa | ~6.7 | Dose-dependent reduction | [5] |
| Meropenem | Dose-dependent | A. baumannii (surrogate for difficult-to-treat Gram-negatives) | ~7.0-7.6 | Stasis at ~17% fT>MIC, 1-log kill at ~26% fT>MIC | [8] |
| Cefepime | Human-simulated regimen | Serine β-lactamase producing P. aeruginosa | ~5.7 | Growth of ~2.8 log₁₀ CFU/thigh (cefepime alone) | [1] |
Table 2: Efficacy Against ESBL-Producing Enterobacteriaceae
| Antibiotic | Dosing Regimen (in mice) | Bacterial Strain | Initial Bacterial Load (log₁₀ CFU/thigh) | Change in Bacterial Load (Δlog₁₀ CFU/thigh) after 24h | Reference |
| Piperacillin/Tazobactam | Not explicitly detailed for ESBL-producers in available mouse model data | ESBL-producing E. coli / K. pneumoniae | - | - | - |
| Meropenem | Human-simulated 1g q8h | ESBL-producing E. coli & K. pneumoniae | ~5.0-6.0 | ~2-log kill for isolates with MIC ≤0.5 µg/mL | [9] |
| Imipenem/Cilastatin | Dose-dependent (q2h) | KPC-producing K. pneumoniae | ~6.7 | Dose-dependent reduction (with β-lactamase inhibitor) | [5] |
| Cefepime | Human-simulated regimen | ESBL-producing Enterobacteriaceae | ~5.7 | Growth of ~2.8 log₁₀ CFU/thigh (cefepime alone) | [1] |
Signaling Pathways and Logical Relationships
The decision-making process for empirical antibiotic selection in febrile neutropenia is complex, involving patient-specific factors, local epidemiology, and the known spectrum of activity of the antimicrobial agents. The following diagram illustrates the logical relationships influencing the choice between piperacillin-tazobactam and other broad-spectrum antibiotics.
Summary and Conclusion
The neutropenic mouse thigh infection model provides critical preclinical data for assessing the efficacy of antibiotics. Based on the available, albeit non-comparative, data, piperacillin-tazobactam demonstrates efficacy in this model, particularly against susceptible organisms. However, for infections caused by pathogens with advanced resistance mechanisms, such as certain ESBL-producing Enterobacteriaceae or multidrug-resistant P. aeruginosa, carbapenems like meropenem appear to offer more robust and sustained bacterial killing in the neutropenic mouse model.[9] Cefepime monotherapy shows limited efficacy against many beta-lactamase-producing strains in this model without the addition of a novel beta-lactamase inhibitor.[1]
This guide underscores the importance of the neutropenic mouse model in preclinical antibiotic assessment. The data suggests that while piperacillin-tazobactam is a valuable tool, the choice of antibiotic should be carefully considered based on the likely pathogen and its resistance profile. For infections suspected to be caused by highly resistant Gram-negative bacteria, the preclinical data lean in favor of carbapenems. Further head-to-head comparative studies in the neutropenic mouse model are warranted to provide a more definitive ranking of these critical antibiotics.
References
- 1. 1405. Efficacy of the Human-Simulated Regimen (HSR) of Cefepime (FEP)/VNRX-5133 Combination Against Serine β-Lactamase-Producing Gram-negative Bacteria in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Murine thigh infection model. [bio-protocol.org]
- 5. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activities of meropenem and ertapenem against extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae in a neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of piperacillin and ticarcillin in vitro
In the landscape of beta-lactam antibiotics, piperacillin and ticarcillin have long been important agents, particularly for their activity against Pseudomonas aeruginosa and other Gram-negative bacteria. This guide provides a detailed in vitro comparison of their performance, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The inclusion of their combinations with β-lactamase inhibitors, piperacillin-tazobactam and ticarcillin-clavulanate, is crucial for a contemporary understanding of their efficacy against β-lactamase-producing strains.
Comparative In Vitro Susceptibility Data
The in vitro activity of piperacillin and ticarcillin, both alone and in combination with a β-lactamase inhibitor, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and susceptibility percentages from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity Against Pseudomonas aeruginosa
| Antibiotic/Combination | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference |
| Piperacillin | 103 | - | - | - | [1][2] |
| Ticarcillin | 103 | - | - | - | [1][2] |
| Piperacillin-Tazobactam | 117 | - | - | 61.5% | [3] |
| Ticarcillin-Clavulanate | 117 | - | - | 56.4% | [3] |
| Piperacillin-Tazobactam | 67 | - | - | 94% (E-test) | [4] |
| Ticarcillin-Clavulanate | 67 | - | - | 64% (E-test) | [4] |
Note: Susceptibility percentages can vary based on the breakpoints used in different studies.
Table 2: In Vitro Activity Against Enterobacteriaceae
| Antibiotic/Combination | Organism(s) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference |
| Piperacillin-Tazobactam | Enterobacteriaceae | 312 | - | - | 91.7% | [3] |
| Ticarcillin-Clavulanate | Enterobacteriaceae | 312 | - | - | 85.8% | [3] |
| Piperacillin-Tazobactam | E. coli, Klebsiella spp., Enterobacter spp., etc. | 819 | - | - | Generally more active against resistant strains | [5][6] |
| Ticarcillin-Clavulanate | E. coli, Klebsiella spp., Enterobacter spp., etc. | 819 | - | - | - | [5][6] |
Table 3: In Vitro Activity Against Other Clinically Relevant Bacteria
| Antibiotic/Combination | Organism(s) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference |
| Piperacillin-Tazobactam | Gram-positive cocci | - | - | - | 97.3-98.2% | [3] |
| Ticarcillin-Clavulanate | Gram-positive cocci | - | - | - | 97.3-98.2% | [3] |
| Piperacillin-Tazobactam | Acinetobacter baumannii | - | - | - | Lower than Ampicillin/Sulbactam | [3] |
| Ticarcillin-Clavulanate | Acinetobacter baumannii | - | - | - | Lower than Ampicillin/Sulbactam | [3] |
| Piperacillin-Tazobactam | Stenotrophomonas maltophilia | - | - | - | 100% | [3] |
| Piperacillin-Tazobactam | Burkholderia cepacia | - | - | - | 90.9% | [3] |
Summary of In Vitro Performance
Overall, piperacillin consistently demonstrates greater in vitro potency than ticarcillin against P. aeruginosa[1][2][7]. When combined with their respective β-lactamase inhibitors, piperacillin-tazobactam is generally more active against a broader spectrum of Gram-negative bacteria, including the Enterobacteriaceae family, compared to ticarcillin-clavulanate[3][8]. For relatively resistant strains of Enterobacteriaceae, piperacillin-tazobactam is often more susceptible[5][6]. Against P. aeruginosa, piperacillin-tazobactam also tends to show higher rates of susceptibility[3][4]. However, at higher inoculum concentrations, ticarcillin has been observed to be significantly more active than other beta-lactams[1][2].
Both combinations exhibit excellent activity against susceptible Gram-positive cocci[3]. It is noteworthy that for certain species like Xanthomonas maltophilia, clavulanic acid can enhance the activity of ticarcillin, while tazobactam can do the same for piperacillin against Morganella morganii[5][6].
Experimental Protocols
The determination of in vitro susceptibility is primarily achieved through standardized methods such as broth microdilution and disk diffusion, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of piperacillin and ticarcillin (and their combinations) are prepared and serially diluted in cation-supplemented Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum concentration of about 5 x 10⁵ CFU/mL in the microdilution wells.
-
Inoculation and Incubation: Microdilution trays containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The trays are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with a bacterium.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Disk Application: Paper disks containing known amounts of piperacillin-tazobactam and ticarcillin-clavulanate are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameters of the zones of growth inhibition around the disks are measured. These zone diameters are then interpreted as susceptible, intermediate, or resistant according to standardized tables.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for both piperacillin and ticarcillin is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance often arises from the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.
The diagram below illustrates the interplay between these antibiotics, β-lactamase inhibitors, and the bacterial cell.
References
- 1. In vitro activity of piperacillin, ticarcillin, and mezlocillin alone and in combination with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors: piperacillin/tazobactam, ticarcillin/clavulanic acid and ampicillin/sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperacillin-Tazobactam and Cefepime Against Klebsiella pneumoniae
This guide provides a detailed comparison of the in vitro activity and clinical considerations for two commonly used beta-lactam antibiotics, piperacillin (administered with the beta-lactamase inhibitor tazobactam) and cefepime, against the clinically significant pathogen Klebsiella pneumoniae. The following sections present quantitative data from various studies, outline common experimental protocols, and visualize key concepts related to antimicrobial susceptibility testing and resistance.
Data Presentation: In Vitro Susceptibility and Activity
The in vitro efficacy of piperacillin-tazobactam and cefepime against Klebsiella pneumoniae, particularly strains producing extended-spectrum β-lactamases (ESBLs), is a critical factor in treatment decisions. The following tables summarize key findings from multiple studies, including Minimum Inhibitory Concentration (MIC) data and susceptibility rates.
Table 1: Comparative In Vitro Activity Against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Study Notes |
| Piperacillin-Tazobactam | 16 | >64 | 62.5 | Against ESBL-phenotype strains.[1] |
| Cefepime | 1 | 16 | 92.5 | Against ESBL-phenotype strains.[2] |
| Piperacillin-Tazobactam | ≤1/8 | --- | 93.3 (3GC-susceptible) / 57.1 (3GC-resistant) | Activity against third-generation cephalosporin (3GC) susceptible and resistant strains. |
| Cefepime | --- | --- | 89.4 | Susceptibility of Klebsiella spp. from North America with an ESBL phenotype.[3] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Probability
The probability of achieving the desired time above MIC (T>MIC), a key predictor of β-lactam efficacy, often differs between cefepime and piperacillin-tazobactam for ESBL-producing strains.
| Antibiotic Regimen | Organism | P70/30 T>MIC | Study Conclusion |
| Cefepime (2g q12h) | K. pneumoniae | 0.96/1.0 | Higher probability of achieving T>MIC targets.[1] |
| Cefepime (1g q12h) | K. pneumoniae | 0.93/0.99 | Higher probability of achieving T>MIC targets.[1] |
| Piperacillin-Tazobactam (3.375g q4h) | K. pneumoniae | 0.48/0.77 | May be a less effective empirical choice against contemporary K. pneumoniae ESBL isolates.[1] |
| Piperacillin-Tazobactam (3.375g q6h) | K. pneumoniae | 0.16/0.69 | May be a less effective empirical choice against contemporary K. pneumoniae ESBL isolates.[1] |
Experimental Protocols
The data presented above are derived from studies employing standardized antimicrobial susceptibility testing methods. Below are detailed methodologies representative of those used in the cited research.
Antimicrobial Susceptibility Testing
A common method for determining the in vitro activity of antibiotics is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Isolate Collection and Identification:
-
Clinical isolates of Klebsiella pneumoniae are collected from various sources, such as blood, respiratory tract, and wounds.
-
Identification of the bacterial species is confirmed using standard laboratory techniques, including MALDI-TOF MS.
2. MIC Determination:
-
Broth Microdilution: This is a standardized method (e.g., CLSI M07-A7) used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.[4]
-
A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.
-
Each well is inoculated with a standardized concentration of the bacterial isolate.
-
The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Disc Diffusion (Kirby-Bauer):
-
A standardized inoculum of the bacteria is spread onto an agar plate.
-
Paper discs impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
The antibiotic diffuses into the agar, creating a concentration gradient.
-
After incubation, the diameter of the zone of growth inhibition around each disc is measured. This zone size is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, Resistant).[5]
-
3. ESBL Phenotypic Confirmation:
-
Isolates exhibiting elevated MICs to third-generation cephalosporins (e.g., ceftazidime, ceftriaxone) are tested for ESBL production.[1]
-
This is often done using a clavulanate inhibition test, where the MIC of a cephalosporin is determined with and without the addition of clavulanic acid (a β-lactamase inhibitor). A significant reduction in the MIC in the presence of clavulanate confirms ESBL production.[3]
Visualizations
Workflow for Comparative Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of piperacillin-tazobactam and cefepime against Klebsiella pneumoniae.
Caption: Workflow for in vitro antibiotic comparison.
Generalized Beta-Lactam Resistance Mechanisms in Klebsiella pneumoniae
This diagram illustrates the primary mechanisms by which Klebsiella pneumoniae can develop resistance to beta-lactam antibiotics like piperacillin and cefepime.
Caption: Beta-lactam resistance in K. pneumoniae.
Summary of Findings
-
ESBL-Producing Strains: Against K. pneumoniae strains that produce ESBLs, cefepime generally demonstrates lower MIC values and higher susceptibility rates compared to piperacillin-tazobactam.[1][2] This suggests that cefepime may be a more reliable option for treating infections caused by such strains.
-
Pharmacodynamics: Pharmacokinetic/pharmacodynamic modeling indicates that standard cefepime dosing regimens are more likely to achieve the necessary T>MIC targets for bactericidal activity against ESBL-producing K. pneumoniae than standard piperacillin-tazobactam regimens.[1]
-
Clinical Considerations: While in vitro data is crucial, clinical outcomes can be influenced by various factors, including the site of infection and the patient's immune status. Some studies have raised concerns about an "inoculum effect" with cefepime, where its efficacy may decrease with a high bacterial load, though this is an in vitro phenomenon.[6] Conversely, piperacillin-tazobactam's utility can be limited by the presence of multiple resistance mechanisms in some isolates.[7] A recent clinical trial comparing the two antibiotics for acute infections in hospitalized adults found no significant difference in acute kidney injury or death but noted that treatment with cefepime resulted in more neurological dysfunction.[8][9]
-
Resistance Mechanisms: The primary mechanism of resistance to both agents in K. pneumoniae is the production of β-lactamase enzymes, particularly ESBLs, which can hydrolyze and inactivate the antibiotics.[1] Other mechanisms include modifications in penicillin-binding proteins (the target of β-lactams), reduced outer membrane permeability due to porin loss, and active efflux of the drug from the bacterial cell.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activities of cefepime and piperacillin/tazobactam tested against a global collection of Escherichia coli and Klebsiella spp. with an ESBL phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefepime vs piperacillin-tazobactam in adults hospitalized with acute infection | EurekAlert! [eurekalert.org]
Comparative Analysis of Piperacillin Sodium's In Vitro Activity Against Anaerobic Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Experimental Evaluation of Piperacillin's Efficacy Against Anaerobic Bacteria
This guide provides a comparative overview of the in vitro activity of piperacillin sodium, often in combination with the β-lactamase inhibitor tazobactam, against a range of clinically significant anaerobic bacterial isolates. The data presented is compiled from various studies to offer a quantitative comparison with other commonly used antimicrobial agents. Detailed experimental protocols for determining antimicrobial susceptibility are also provided to aid in the design and interpretation of related research.
In Vitro Activity of Piperacillin-Tazobactam and Comparator Antimicrobial Agents
The following tables summarize the in vitro activity of piperacillin-tazobactam and other antibiotics against key anaerobic bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, along with the percentage of susceptible isolates as reported in the cited studies.
Table 1: In Vitro Activity Against Bacteroides fragilis Group Isolates
| Antimicrobial Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Piperacillin-Tazobactam | 180 | 2 | >128 | 83 |
| Amoxicillin-Clavulanate | 100 | 8/4 | 8/4 | Intermediate (13%) |
| Cefoxitin | 200 | 16 | 32 | 96 |
| Clindamycin | 100 | - | - | 51 |
| Imipenem | 200 | 1 | 2 | 99.5 |
| Meropenem | 110 | - | - | Low resistance (<1%) |
| Metronidazole | 200 | 0.5 | 4 | 94 |
Table 2: In Vitro Activity Against Prevotella Species
| Antimicrobial Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Piperacillin-Tazobactam | 508 | - | - | 100[1][2] |
| Amoxicillin-Clavulanate | 80 | - | - | High |
| Cefoxitin | 118 | - | - | 100[1] |
| Clindamycin | 118 | - | - | 63.6[1] |
| Imipenem | 118 | - | - | 100[1] |
| Meropenem | 118 | - | - | 100[1] |
| Metronidazole | 508 | - | - | 100[1][2] |
Table 3: In Vitro Activity Against Fusobacterium Species
| Antimicrobial Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Piperacillin-Tazobactam | 76 | - | - | 100[3] |
| Cefoxitin | 76 | - | - | 100[3] |
| Clindamycin | 76 | - | - | 52 (F. varium) |
| Imipenem | 76 | - | - | 100[3] |
| Metronidazole | - | - | - | High |
Table 4: In Vitro Activity Against Anaerobic Gram-Positive Cocci
| Antimicrobial Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Piperacillin-Tazobactam | 113 | 0.064 | 0.25 | 100 |
| Amoxicillin-Clavulanate | 115 | - | - | High for most species |
| Cefoxitin | 113 | - | - | 100 |
| Imipenem | 113 | - | - | 100 |
| Metronidazole | 113 | - | - | 100 |
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of the in vitro activity of antimicrobial agents against anaerobic bacteria requires specialized methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods, including the agar dilution and broth microdilution methods. The E-test provides a convenient alternative for determining the Minimum Inhibitory Concentration (MIC).
Agar Dilution Method (CLSI Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing and is well-suited for research and surveillance studies[4][5][6].
Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The agar is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.
Detailed Protocol:
-
Antimicrobial Agent Preparation: Prepare stock solutions of the antimicrobial agents at a concentration of at least 1280 µg/mL. Make serial twofold dilutions to obtain the desired concentration range.
-
Media Preparation: Use a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood. Prepare molten agar and cool to 48-50°C.
-
Incorporation of Antimicrobial Agent: Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar to achieve the final desired concentrations. For example, add 2 mL of each antimicrobial dilution to 18 mL of molten agar. Mix thoroughly and pour into sterile Petri dishes. A control plate containing no antimicrobial agent should also be prepared.
-
Inoculum Preparation: From a 24- to 72-hour pure culture, suspend several colonies in a suitable broth medium (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Use an inoculum-replicating apparatus (e.g., Steers replicator) to transfer a standardized volume of the bacterial suspension to the surface of the agar plates, including the control plate. This results in an inoculum of approximately 10⁵ CFU per spot.
-
Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
-
Interpretation: Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, a significant change in the appearance of growth compared to the control plate, a faint haze, or a few single colonies[7].
Broth Microdilution Method
The broth microdilution method is a practical alternative for clinical laboratories, particularly for testing Bacteroides and Parabacteroides species[4][5].
Principle: This method involves preparing serial twofold dilutions of the antimicrobial agent in a suitable broth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity.
Detailed Protocol:
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the antimicrobial agents in a suitable broth medium, such as Brucella broth supplemented with hemin, vitamin K₁, and laked sheep blood, within the wells of a microtiter plate.
-
Inoculum Preparation: Prepare an inoculum as described for the agar dilution method, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of typically 100 µL per well.
-
Incubation: Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 46-48 hours.
-
Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
E-test (Gradient Diffusion Method)
The E-test is a commercially available method that provides a quantitative MIC value and is suitable for testing individual isolates[8][9][10].
Principle: The E-test consists of a plastic strip with a predefined, continuous, and exponential gradient of a stabilized antimicrobial agent on one side. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the scale on the strip[11].
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of a suitable agar plate (e.g., Brucella blood agar) to obtain confluent growth.
-
Application of E-test Strip: Using sterile forceps, apply the E-test strip to the surface of the inoculated agar plate with the MIC scale facing upwards.
-
Incubation: Incubate the plate in an anaerobic environment at 35-37°C for 24-48 hours.
-
Interpretation: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower end of the ellipse of growth inhibition intersects the E-test strip[11][12].
Experimental Workflow for Anaerobic Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of anaerobic bacterial isolates.
Caption: Experimental workflow for anaerobic antimicrobial susceptibility testing.
References
- 1. [Antimicrobial Susceptibility Profiles of Prevotella Species Determined by Gradient Test Method in Two Centers in Istanbul] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic resistance in Prevotella species isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative susceptibility of the Bacteroides fragilis group species and other anaerobic bacteria to meropenem, imipenem, piperacillin, cefoxitin, ampicillin/sulbactam, clindamycin and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the E test for susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. m.youtube.com [m.youtube.com]
Performance of Piperacillin Sodium in Automated Susceptibility Testing Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of piperacillin sodium, often tested in combination with the β-lactamase inhibitor tazobactam, in widely used automated antimicrobial susceptibility testing (AST) systems. The data presented is compiled from recent studies to aid researchers and clinicians in evaluating the reliability of these systems for determining piperacillin susceptibility.
Comparative Performance Data
The accuracy of automated AST systems is crucial for appropriate antibiotic stewardship and patient care. Performance is typically evaluated based on categorical agreement (CA) with a reference method (usually broth microdilution), and the rates of major errors (ME) and very major errors (VME). A major error occurs when a susceptible isolate is reported as resistant, while a very major error involves a resistant isolate being reported as susceptible.
Performance Against Enterobacterales
The following table summarizes the performance of the Vitek 2, MicroScan, and Phoenix automated systems for piperacillin/tazobactam susceptibility testing against Enterobacterales, using both Clinical and Laboratory Standards Institute (CLSI) and U.S. Food and Drug Administration (FDA) breakpoints.
| System | Breakpoint | No. of Isolates | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Reference |
| Vitek 2 | CLSI | 62 | 95.2% | 6.3% | 0.0% | [1][2][3] |
| FDA | 62 | 96.8% | 0.0% | 2.2% | [1][2][3] | |
| MicroScan | CLSI | 55 | 80.0% | 36.4% | 4.8% | [1][2][3] |
| FDA | 55 | 81.8% | 44.4% | 0.0% | [1][2][3] | |
| Phoenix | CLSI | 167 | 84.4% | 4.2% | 1.8% | [1][2] |
| FDA | 167 | 85.0% | 4.3% | 0.8% | [1][2] |
Note: The data highlights variability in performance between systems, with the Vitek 2 system demonstrating the highest categorical agreement in this particular study.[1][2][3] It is also important to note that the choice of breakpoints (CLSI or FDA) can influence the reported error rates.[1][2][3]
Performance Against Pseudomonas aeruginosa
Testing piperacillin susceptibility in Pseudomonas aeruginosa can be challenging for automated systems. The table below presents a comparison of Vitek 2 with manual methods.
| Method | Antimicrobial Agent | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Reference |
| Vitek 2 (AST-N022) | Piperacillin | <90% | - | - | [4][5] |
| Piperacillin-Tazobactam | <90% | - | - | [4][5] | |
| Vitek 2 (AST-N026) | Piperacillin | 90-91% | - | 11% (for P/T) | [5] |
| Piperacillin-Tazobactam | 90-93% | 11% | - | [5] | |
| Kirby-Bauer | Piperacillin | 90-91% | 10% | Highest Rate | [5] |
| Piperacillin-Tazobactam | 90-93% | - | Highest Rate | [5] | |
| E-test | Piperacillin | 90-91% | - | - | [4][5] |
| Piperacillin-Tazobactam | 90-93% | - | - | [4][5] |
Note: One study found that the Vitek 2 card AST-N022 showed lower performance compared to the newer AST-N026 card and manual methods for P. aeruginosa.[4][5] None of the tested methods in this study fully met the FDA's minimal standard for false susceptibility (VMEs).[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the performance of automated susceptibility testing systems.
Reference Method: Broth Microdilution (BMD)
The gold standard for antimicrobial susceptibility testing is the broth microdilution (BMD) method, performed according to CLSI guidelines.
-
Panel Preparation: In-house 96-well polystyrene plates are prepared using a plate dispenser system.
-
Antimicrobial Concentrations: Panels contain a two-fold dilution series of piperacillin, typically ranging from 128 µg/mL to 2 µg/mL. When testing piperacillin/tazobactam, tazobactam is maintained at a constant concentration of 4 µg/mL in each well.
-
Medium: Cation-adjusted Mueller-Hinton broth (CA-MHB) is used as the growth medium.
-
Inoculation: Bacterial isolates are grown on appropriate agar plates, and a standardized inoculum is prepared and added to the microdilution panels.
-
Incubation: Panels are incubated at 35°C in ambient air for 16-20 hours.
-
Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Automated Systems Evaluation
-
Bacterial Isolates: A collection of clinical isolates, often including well-characterized resistant strains, is used for the evaluation. For instance, studies on Enterobacterales may include a diverse set of species like Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3]
-
System Operation: The automated systems (e.g., Vitek 2, MicroScan, Phoenix) are operated according to the manufacturers' instructions. This includes instrument setup, inoculation of test cards or panels, and automated incubation and reading of results.
-
Data Analysis: The MICs and categorical interpretations (Susceptible, Intermediate/Susceptible-Dose Dependent, Resistant) from the automated systems are compared to the results obtained from the reference BMD method. Performance metrics such as categorical agreement, major errors, and very major errors are then calculated.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the performance of an automated AST system against the reference broth microdilution method.
Signaling Pathways and Logical Relationships
The logical relationship in antimicrobial susceptibility testing is centered on comparing the test method's output (MIC value) to established clinical breakpoints to determine the categorical interpretation. This process is crucial for guiding therapeutic decisions.
References
- 1. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Accuracy of automated and manual systems for susceptibility testing of Pseudomonas aeruginosa to piperacillin and piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assr.regione.emilia-romagna.it [assr.regione.emilia-romagna.it]
Safety Operating Guide
Proper Disposal of Piperacillin Sodium: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Piperacillin Sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Core Principles of this compound Waste Management
This compound, an antibiotic, must be managed as pharmaceutical waste. The primary principle is to prevent its release into the environment, particularly into waterways, as this can contribute to antibiotic resistance.[1][2][3] Disposal must always comply with local, regional, national, and international regulations.[1][4] In the United States, pharmaceutical waste disposal is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6]
Regulatory and Safety Considerations
Before disposal, it is crucial to consult the Safety Data Sheet (SDS) for this compound and be aware of the governing regulations.
| Consideration | Key Guidelines | Governing Bodies (U.S. Example) |
| Waste Classification | Determine if the waste is classified as hazardous. While most pharmaceutical waste is non-hazardous, some can be, depending on their chemical properties (e.g., toxicity, reactivity).[5][6] | Environmental Protection Agency (EPA) |
| Sewer Disposal | Prohibited. Do not dispose of this compound down the drain or into any sewer system.[3][7][8] This is a key provision of the EPA's Subpart P regulations for healthcare facilities.[6][9] | Environmental Protection Agency (EPA) |
| Containerization | Use appropriately labeled, sealed, and non-reactive containers for waste collection to await disposal.[2][7] | Department of Transportation (DOT), EPA |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.[7] For potential dust generation, a respirator (e.g., N95) is recommended.[7] | Occupational Safety and Health Administration (OSHA) |
Procedural Guidance for Disposal
The recommended method for disposing of this compound is through a licensed pharmaceutical waste management service, which typically uses incineration.[6]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all materials containing this compound, including expired vials, unused solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), into a designated waste container.
-
Containerization: Place the segregated waste into a clearly labeled, leak-proof, and sealed container. For U.S. hazardous pharmaceutical waste, this is typically a black container.[6] Non-hazardous pharmaceutical waste is often collected in blue containers.[6]
-
Labeling: Label the container clearly as "Pharmaceutical Waste for Incineration" and include the contents (this compound).
-
Storage: Store the sealed container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[7][8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed pharmaceutical waste disposal contractor to arrange for pickup and final disposal.
Protocol for Accidental Spill Cleanup
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.[7]
Materials Needed:
-
Appropriate PPE (gloves, safety glasses, N95 respirator, lab coat)[7]
-
Spill containment materials (e.g., absorbent pads)
-
Tools for solid waste pickup (e.g., scoop, dustpan) or a high-efficiency vacuum[7][10]
-
Soap and water or a detergent solution[7]
-
Labeled waste container for disposal[7]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to minimize inhalation of any dust.[7] Evacuate non-essential personnel from the immediate area.[2]
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill: Prevent the spread of the powder or liquid.
-
Collect the Spilled Material:
-
For Solid Spills: Carefully use tools to put the spilled solid into a suitable waste disposal container.[7] To minimize dust generation, a high-efficiency vacuum is preferred over sweeping.[1][7] If sweeping, use a dust suppressant.[1]
-
For Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads into the waste container.
-
-
Clean the Area: Once the bulk of the material is collected, clean the contaminated surface by spreading water and soap or a detergent solution.[7] Wipe the area thoroughly to remove any residual contamination.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the sealed waste container.
-
Final Disposal: Manage the sealed container as pharmaceutical waste according to the procedures outlined above.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. eugiaus.com [eugiaus.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. us.provepharm.com [us.provepharm.com]
- 8. piramalcriticalcare.us [piramalcriticalcare.us]
- 9. michigan.gov [michigan.gov]
- 10. us.provepharm.com [us.provepharm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperacillin Sodium
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Piperacillin Sodium, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to minimize exposure risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE for various stages of handling.
| Body Part | Personal Protective Equipment | Specifications and Scenarios |
| Eyes | Chemical safety goggles | Should be worn at all times when handling the solid powder or solutions.[1][4] |
| Skin | Chemical-resistant gloves (Nitrile or Latex) | Double gloving is recommended, especially during compounding, administration, and disposal. Change gloves regularly or immediately if contaminated, torn, or punctured.[2][5][6] |
| Protective suit or lab coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][6] | |
| Respiratory | N95 disposable dust mask or equivalent | Required when handling the powder form where dust may be generated.[2] |
| Respirator with a P3 filter | Recommended for bulk processing operations or if Occupational Exposure Limits (OELs) are exceeded.[3][7] |
Occupational Exposure Limits
As of the latest safety data sheets, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have not been established for this compound.[1] It is therefore crucial to handle this compound with measures that minimize any potential exposure.
| Exposure Limit Type | Issuing Authority | Value |
| PEL (Permissible Exposure Limit) | OSHA | Not Established |
| TLV (Threshold Limit Value) | ACGIH | Not Established |
Safe Handling and Disposal Workflow
To ensure a systematic and safe approach to working with this compound, from preparation to disposal, the following workflow should be followed. This process is designed to minimize contamination and exposure.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above. This includes chemical safety goggles, a protective suit or lab coat, and compatible chemical-resistant gloves.[1] For tasks that may generate dust, respiratory protection is mandatory.[2]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[5][6] Wash hands thoroughly before and after handling the compound, and before breaks.[5]
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and any unused product, should be considered hazardous waste.[1]
-
Containerization: Place all contaminated waste into a clearly labeled, sealed container suitable for hazardous materials.[7]
-
Disposal Route: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1][5] Drain disposal is not recommended.[1][2] Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
References
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. us.provepharm.com [us.provepharm.com]
- 3. us.provepharm.com [us.provepharm.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
